Product packaging for Chloroneb(Cat. No.:CAS No. 2675-77-6)

Chloroneb

Katalognummer: B1668800
CAS-Nummer: 2675-77-6
Molekulargewicht: 207.05 g/mol
InChI-Schlüssel: PFIADAMVCJPXSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chloroneb appears as white to tan solid or beige powder. Musty odor. (NTP, 1992)
This compound is a dimethoxybenzene that is p-dimethoxybenzene which is substituted by chlorines at positions 2 and 5. A fungicide formerly used as a seed treatment, it is not approved for use in the European Union. It has a role as an antifungal agrochemical. It is a dimethoxybenzene, a dichlorobenzene and an aromatic fungicide.
This compound (1,4-dichloro-2,5-dimethoxybenzene) is a chlorinated dimethoxybenzene. It is used as a fungicide and is currently registered for use on a wide variety of food crops but is primarily used for pre-plant cottonseed treatment as well as on commercial turf and ornamentals. The markets for this compound seed treatment uses include: sugar beets, soybeans, cotton, and beans. This compound has been shown to have low dermal, oral and inhalation toxicity. It is classified as Toxicity Category IV for oral ingestion, dermal toxicity, and inhalation toxicity, and Toxicity Category III for eye irritation. This compound is a dermal sensitizer.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O2 B1668800 Chloroneb CAS No. 2675-77-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,4-dichloro-2,5-dimethoxybenzene
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InChI

InChI=1S/C8H8Cl2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
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InChI Key

PFIADAMVCJPXSF-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)Cl
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Molecular Formula

C8H8Cl2O2
Record name CHLORONEB
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DSSTOX Substance ID

DTXSID2024793
Record name Chloroneb
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Molecular Weight

207.05 g/mol
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Physical Description

Chloroneb appears as white to tan solid or beige powder. Musty odor. (NTP, 1992), Colorless solid with a musty odor; [HSDB] White to tan or beige solid; [CAMEO] Colorless solid; [MSDSonline]
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Boiling Point

514 °F at 760 mmHg (NTP, 1992), 268 °C
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Flash Point

322 °F (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), At 25 °C: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethane, In water, 8.0 mg/L @ 25 °C
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Density

1.66 (NTP, 1992) - Denser than water; will sink, 1.66
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Vapor Pressure

0.003 mmHg at 77 °F ; 7 mmHg at 284 °F (NTP, 1992), 0.01 [mmHg], 3X10-3 mm Hg @ 25 °C
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Color/Form

Colorless crystals

CAS No.

2675-77-6
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Melting Point

271 to 275 °F (NTP, 1992), 133-135 °C
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Foundational & Exploratory

Chloroneb's Enigmatic War on Fungi: A Technical Deep Dive into Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Chloroneb, a chlorinated dimethoxybenzene fungicide, has long been a subject of scientific inquiry due to its efficacy against a range of fungal pathogens. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its fungicidal or fungistatic effects. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.

Core Tenets of this compound's Antifungal Activity

This compound's mechanism of action is multifaceted, with evidence pointing towards three primary modes of interference with fungal physiology: inhibition of DNA polymerization, induction of lipid peroxidation, and disruption of mitosis. While the precise molecular targets are yet to be fully elucidated, the collective evidence paints a picture of a compound that strikes at the fundamental processes of fungal cell growth and replication.

Inhibition of DNA Polymerization

A primary and frequently cited mechanism of this compound's fungitoxicity is the specific inhibition of DNA polymerization[1]. This disruption of DNA synthesis is a critical blow to the fungus, as it halts the replication of genetic material necessary for cell division and proliferation. The exact nature of this inhibition, including the specific DNA polymerase targeted and whether the interaction is competitive or non-competitive, remains an area for further investigation.

Lipid Peroxidation and Membrane Disruption

This compound is also described as a lipid peroxidation inhibitor, suggesting it interferes with the oxidative degradation of lipids within fungal cell membranes[2]. However, there is also evidence to suggest that this compound can, paradoxically, induce lipid peroxidation. This process, if uncontrolled, leads to the formation of reactive oxygen species (ROS) that can cause widespread damage to cellular components, including membranes, proteins, and nucleic acids. This oxidative stress can compromise the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.

Interference with Mitosis and Cell Division

Several studies have indicated that this compound disrupts the process of mitosis in fungi[3]. This interference with cell division is a potent mechanism for inhibiting fungal growth. The prevailing hypothesis is that this compound may interact with components of the mitotic spindle apparatus, such as microtubules. By disrupting the normal function of these structures, this compound would prevent the proper segregation of chromosomes during cell division, leading to aneuploidy and cell death. However, direct evidence of this compound binding to tubulin or other microtubule-associated proteins is still forthcoming.

Quantitative Analysis of this compound's Antifungal Efficacy

Fungal SpeciesParameterValue (µg/mL)Reference
Rhizoctonia solaniEC500.0055 ± 0.0030[4]
Aspergillus nidulansResistance Frequency12.5 in 10^8 conidia[3]

Experimental Protocols for Elucidating the Mechanism of Action

The investigation into this compound's mode of action has employed a variety of experimental techniques. Below are detailed methodologies for key experiments that have been or could be used to further dissect its antifungal mechanisms.

DNA Synthesis Inhibition Assay

This protocol outlines a method to assess the impact of this compound on fungal DNA synthesis using radiolabeled precursors.

Objective: To quantify the inhibition of DNA synthesis in a target fungus upon exposure to this compound.

Materials:

  • Target fungal culture (e.g., Rhizoctonia solani)

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • [³H]-thymidine or other radiolabeled DNA precursor

  • Trichloroacetic acid (TCA), ice-cold

  • Ethanol, 70%

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Grow the target fungus in liquid medium to the mid-logarithmic phase.

  • Aliquot the fungal culture into a series of flasks.

  • Add varying concentrations of this compound to the flasks. Include a solvent-only control.

  • Incubate the cultures for a predetermined period.

  • Add a pulse of [³H]-thymidine to each flask and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.

  • Terminate the incorporation by adding ice-cold TCA to a final concentration of 5-10%.

  • Incubate on ice for 30 minutes to precipitate macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters sequentially with cold TCA and 70% ethanol to remove unincorporated radiolabel.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of DNA synthesis relative to the solvent control.

Lipid Peroxidation Assay (TBARS Method)

This protocol describes the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring lipid peroxidation.

Objective: To determine the extent of lipid peroxidation in a target fungus following treatment with this compound.

Materials:

  • Target fungal culture

  • This compound stock solution

  • Phosphate buffered saline (PBS)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Procedure:

  • Expose the fungal culture to different concentrations of this compound for a specified time.

  • Harvest the fungal mycelia by centrifugation and wash with PBS.

  • Homogenize the mycelia in a suitable buffer containing BHT.

  • To an aliquot of the homogenate, add TCA and TBA solutions.

  • Heat the mixture in a boiling water bath for a defined period (e.g., 15-30 minutes) to allow the reaction between MDA (a product of lipid peroxidation) and TBA to form a colored adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

  • Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

  • Express the results as nmol of MDA per mg of protein or per g of fungal tissue.

Microscopic Analysis of Mitotic Disruption

This protocol details the use of microscopy to visualize the effects of this compound on fungal mitosis.

Objective: To observe morphological changes in fungal nuclei and mitotic structures after this compound treatment.

Materials:

  • Target fungal culture grown on slides or coverslips

  • This compound stock solution

  • Fixative (e.g., glutaraldehyde or formaldehyde)

  • Permeabilizing agent (e.g., Triton X-100)

  • DNA-specific fluorescent stain (e.g., DAPI or Hoechst)

  • (Optional) Antibodies against tubulin and corresponding fluorescently-labeled secondary antibodies for immunofluorescence microscopy.

  • Fluorescence microscope

Procedure:

  • Grow the fungus on slides or coverslips to allow for easy microscopic observation.

  • Treat the fungal cultures with various concentrations of this compound for different durations.

  • Fix the cells with an appropriate fixative.

  • Permeabilize the cells to allow the entry of stains and antibodies.

  • Stain the cells with a DNA-specific fluorescent dye to visualize the nuclei.

  • (Optional) For immunofluorescence, incubate the cells with a primary antibody against tubulin, followed by a fluorescently-labeled secondary antibody to visualize the microtubules.

  • Mount the slides/coverslips and observe under a fluorescence microscope.

  • Examine the cells for abnormalities in nuclear morphology, chromosome condensation and segregation, and the structure of the mitotic spindle.

Visualizing the Molecular Onslaught: Signaling Pathways and Experimental Workflows

To better understand the proposed mechanisms of action and the experimental approaches to study them, the following diagrams have been generated using the DOT language.

Chloroneb_DNA_Synthesis_Inhibition This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Inhibits FungalCell->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Catalyzes Growth_Inhibition Fungal Growth Inhibition DNA_Polymerase->Growth_Inhibition Inhibition of Polymerase leads to CellDivision Cell Division DNA_Replication->CellDivision CellDivision->Growth_Inhibition

Caption: Proposed pathway of DNA synthesis inhibition by this compound.

Chloroneb_Lipid_Peroxidation This compound This compound CellMembrane Fungal Cell Membrane (Polyunsaturated Lipids) This compound->CellMembrane Interacts with ROS_Generation Reactive Oxygen Species (ROS) Generation CellMembrane->ROS_Generation Induces Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Causes Membrane_Damage Membrane Damage (Loss of Integrity) Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Chloroneb_Mitosis_Disruption This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Microtubules Microtubules This compound->Microtubules Disrupts Assembly/Function FungalCell->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division_Arrest Cell Division Arrest Microtubules->Cell_Division_Arrest Disruption leads to Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Chromosome_Segregation->Cell_Division_Arrest Experimental_Workflow_this compound cluster_0 Hypothesis Generation cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Hypothesis This compound has a specific mode of action DNA_Assay DNA Synthesis Inhibition Assay Hypothesis->DNA_Assay Lipid_Assay Lipid Peroxidation Assay (TBARS) Hypothesis->Lipid_Assay Microscopy Microscopy for Mitotic Disruption Hypothesis->Microscopy Data_Analysis Quantitative Analysis (IC50, etc.) DNA_Assay->Data_Analysis Lipid_Assay->Data_Analysis Microscopy->Data_Analysis Mechanism_Elucidation Elucidation of Primary Mechanism Data_Analysis->Mechanism_Elucidation

References

Synthesis of 1,4-Dichloro-2,5-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 1,4-dichloro-2,5-dimethoxybenzene, a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways.

Direct Chlorination of 1,4-Dimethoxybenzene

The most common and industrially significant method for the synthesis of 1,4-dichloro-2,5-dimethoxybenzene is the direct electrophilic chlorination of 1,4-dimethoxybenzene. This reaction typically employs elemental chlorine in the presence of a Lewis acid catalyst.

Signaling Pathway Diagram

Synthesis_Pathway_1 A 1,4-Dimethoxybenzene B Cl2, Lewis Acid Catalyst (e.g., TiCl4 or FeCl3) A->B C Crude Product Mixture B->C E 2-Chloro-1,4-dimethoxybenzene C->E Byproduct F Other Dichloro Isomers C->F Byproducts G Purification (Fractional Distillation) C->G D 1,4-Dichloro-2,5-dimethoxybenzene G->D Final Product Synthesis_Pathway_2 A 2,5-Dichlorohydroquinone B Methylating Agent (e.g., Dimethyl Sulfate) A->B C Base (e.g., NaOH or K2CO3) A->C D 1,4-Dichloro-2,5-dimethoxybenzene B->D C->D Synthesis_Pathway_3 A 2,5-Dichloro-1,4-benzoquinone B Reducing Agent (e.g., Na2S2O4) A->B C 2,5-Dichlorohydroquinone B->C D Methylating Agent & Base C->D E 1,4-Dichloro-2,5-dimethoxybenzene D->E

In-Depth Technical Guide: Solubility of Chloroneb in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chloroneb, a systemic fungicide, in various organic solvents. The information contained herein is intended to support research, analytical method development, and formulation activities.

Physicochemical Properties of this compound

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a colorless, crystalline solid with a characteristic musty odor. It functions as a systemic fungicide, primarily absorbed through the roots.[1] Its core physicochemical properties are essential for understanding its behavior in different solvent systems.

Solubility Data

This compound exhibits low aqueous solubility and is significantly more soluble in a range of organic solvents.[1] The quantitative solubility data are summarized in the table below for easy comparison. The variation in reported values can be attributed to differences in experimental conditions such as temperature and the purity of both the solute and the solvent.

SolventSolubilityTemperature (°C)Source(s)
Apolar/Weakly Polar Solvents
Xylene8.9% (w/w)25[2]
89 g/kg25[2]
89,000 mg/L20[1]
Benzene189 g/L20[3]
Petroleum Ether14.6 g/L20[3]
Polar Aprotic Solvents
Dichloromethane (Methylene Chloride)13.3% (w/w)25
133 g/kg25[2]
133,000 mg/L20[1]
Chloroform284 g/L20[3]
Acetone11.5% (w/w)25
115 g/kg25[2]
115,000 mg/L20[1]
140 g/L20[3]
Dimethylformamide (DMF)11.8% (w/w)25
118 g/kg25[2]
Polar Protic Solvents
Ethanol15.9 g/L20[3]
Methanol15.5 g/L20[3]
Aqueous Solvent
Water8 mg/L (8 ppm)25[2]
<0.01 g/100 mL23
0.021 g/L20[3]

Experimental Protocols

Accurate determination of solubility is critical for various applications. Below are detailed methodologies for solubility assessment and subsequent quantification.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an organic solvent.

  • Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass flask or vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration : Seal the flask to prevent solvent evaporation. Place the flask in a constant-temperature environment (e.g., an orbital shaker incubator) set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : After equilibration, cease agitation and allow the solution to stand, permitting the excess solid to sediment. To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is crucial to prevent undissolved particles from being included in the analysis.

  • Sample Preparation for Analysis : Dilute the clear, saturated filtrate with a known volume of an appropriate solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a validated analytical method, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), to determine the concentration of this compound.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/L.

Analytical Quantification by GC-MS/MS

Gas Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective method for quantifying this compound.

  • Sample Extraction (from a matrix) : For samples other than pure solvent solutions (e.g., environmental or biological matrices), an extraction step is required. A common method involves extracting the sample with a 7:3 (v/v) mixture of acetonitrile (0.1% formic acid) and ethyl acetate. Partitioning is aided by the addition of magnesium sulfate and sodium chloride.

  • Cleanup : The organic layer is purified to remove interfering matrix components. This can be achieved using a solid-phase extraction (SPE) cartridge, such as Oasis PRiME HLB, followed by dispersive solid-phase extraction (dSPE) with a sorbent like alumina.

  • GC-MS/MS Analysis :

    • Injection : Inject a small volume (e.g., 2 µL) of the purified extract into the GC-MS/MS system.

    • Chromatographic Separation : Separation is typically performed on a DB-5 MS UI column (30 m x 0.25 mm I.D., 0.25 µm film thickness) with helium as the carrier gas at a constant flow.

    • Oven Temperature Program : A representative temperature program starts at 60°C (hold for 3 min), ramps to 180°C at 20°C/min (hold for 3 min), increases to 260°C at 15°C/min (hold for 3 min), and finally increases to 300°C at 10°C/min (hold for 6 min).

    • Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations: Workflows and Mode of Action

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask solubility determination method.

G A 1. Preparation of Supersaturated Solution B 2. Equilibration (e.g., 24-72h at 25°C) A->B C 3. Phase Separation (Sedimentation & Filtration) B->C D 4. Dilution of Saturated Filtrate C->D E 5. Quantitative Analysis (e.g., GC-MS/MS) D->E F 6. Calculation of Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Workflow for this compound Quantification

This diagram outlines the process for analyzing this compound in a sample matrix using GC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Sample Collection B Solvent Extraction (ACN/Ethyl Acetate) A->B C Purification / Cleanup (SPE / dSPE) B->C D GC-MS/MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM Mode) E->F G Data Processing & Quantification F->G

Caption: Analytical Workflow for this compound Quantification.

This compound's Mode of Action

This compound's fungicidal activity is attributed to its role as a lipid peroxidation inhibitor.[1] This mechanism disrupts the integrity of fungal cell membranes.

G A This compound B Inhibition of Lipid Peroxidation A->B  acts as C Disruption of Fungal Cell Membrane Integrity B->C  leads to D Fungicidal Effect C->D  results in

Caption: Logical Relationship of this compound's Mode of Action.

References

Unraveling the Microbial Gauntlet: A Technical Guide to the Biodegradation of Chloroneb

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the microbial degradation pathways of chloroneb, a fungicide with a history of use in agriculture. This whitepaper details the known metabolic routes in fungi and explores potential bacterial degradation mechanisms, providing a critical resource for environmental remediation and toxicological studies.

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a synthetic fungicide known for its persistence in soil.[1][2] Understanding its fate in the environment is paramount, and microbial degradation plays a pivotal role in its transformation and detoxification. This guide synthesizes the available scientific literature to present a detailed overview of the enzymes, metabolites, and pathways involved.

Fungal Degradation of this compound: The Key Role of Demethylation

The primary characterized pathway for this compound degradation is through fungal metabolism, most notably by the plant pathogen Rhizoctonia solani.[3][4] Research has demonstrated that this fungus metabolizes this compound into a less toxic compound.

The principal metabolic transformation involves the demethylation of one of the methoxy groups on the aromatic ring, leading to the formation of 2,5-dichloro-4-methoxyphenol (DCMP).[3] This conversion is a crucial first step in the detoxification process. While the specific enzymes responsible for this O-demethylation in R. solani have not been fully characterized, cytochrome P450 monooxygenases are frequently implicated in such reactions in fungi.[5]

Interestingly, not all fungi are capable of metabolizing this compound. Studies have shown that while Neurospora crassa can transform this compound into an as-yet-unidentified product, other fungi such as Sclerotium rolfsii and Saccharomyces pastorianus do not exhibit any metabolic activity towards this fungicide.[3]

Table 1: Fungal Metabolism of this compound

Fungus SpeciesMetabolite(s) IdentifiedReference
Rhizoctonia solani2,5-dichloro-4-methoxyphenol (DCMP)[3][4]
Neurospora crassaUnidentified metabolite(s)[3]
Sclerotium rolfsiiNo metabolism observed[3]
Saccharomyces pastorianusNo metabolism observed[3]
Experimental Protocol: Fungal Metabolism of this compound

The foundational research into the fungal metabolism of this compound employed the following methodology:

  • Culture Preparation: Rhizoctonia solani was cultured in a nutrient medium. After a sufficient growth period, the mycelial mats were washed and transferred to a solution containing this compound.

  • Metabolite Extraction and Analysis: Following incubation, the culture medium was extracted with an organic solvent such as ethyl acetate. The extracted compounds were then concentrated and analyzed using thin-layer chromatography (TLC) to separate the parent compound from its metabolites.

  • Metabolite Identification: The primary metabolite was isolated and purified. Its chemical structure was elucidated using spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its identity as 2,5-dichloro-4-methoxyphenol.[3]

Fungal_Degradation_of_this compound cluster_legend Legend This compound This compound (1,4-dichloro-2,5-dimethoxybenzene) DCMP 2,5-dichloro-4-methoxyphenol (DCMP) This compound->DCMP O-demethylation (Rhizoctonia solani) Further_Degradation Further Degradation Products DCMP->Further_Degradation Confirmed Pathway Confirmed Pathway Hypothetical Pathway Hypothetical Pathway Confirmed Pathway->Hypothetical Pathway

Caption: Fungal degradation pathway of this compound by Rhizoctonia solani.

Bacterial Degradation of this compound: A Putative Pathway

While the degradation of this compound by bacteria has not been specifically documented in the scientific literature, the metabolic pathways for structurally similar chlorinated aromatic compounds, such as chlorobenzene, are well-established.[6][7] Based on these analogous pathways, a putative bacterial degradation pathway for this compound can be proposed.

This hypothetical pathway would likely be initiated by a dioxygenase enzyme, which would introduce two hydroxyl groups onto the aromatic ring, forming a chlorodihydrodiol. Subsequent dehydrogenation would lead to the formation of a substituted chlorocatechol. The aromatic ring of this intermediate would then be cleaved by either an ortho- or meta-cleavage dioxygenase, followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. The removal of chlorine atoms can occur either from the aromatic ring initially or from the aliphatic intermediates after ring cleavage.[8][9]

Table 2: Putative Enzymes in Bacterial Degradation of this compound

EnzymePutative Function in this compound Degradation
Aromatic Ring-Hydroxylating DioxygenaseInitial attack on the aromatic ring, forming a dihydrodiol.
Dihydrodiol DehydrogenaseConversion of the dihydrodiol to a chlorocatechol intermediate.
Chlorocatechol Dioxygenase (ortho or meta cleavage)Cleavage of the aromatic ring of the chlorocatechol.
DehalogenaseRemoval of chlorine atoms from the aromatic ring or aliphatic intermediates.
Experimental Workflow: Investigating Bacterial Degradation

A typical experimental workflow to investigate the bacterial degradation of this compound would involve the following steps:

  • Enrichment and Isolation: Soil or water samples from a contaminated site would be used to enrich for microorganisms capable of utilizing this compound as a sole carbon source.

  • Identification: The isolated bacterial strains would be identified using 16S rRNA gene sequencing.

  • Degradation Studies: The degradation of this compound by the isolated strains would be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Metabolite Identification: Intermediary metabolites would be identified using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the degradation pathway.

  • Enzyme Assays: Cell-free extracts would be used to perform enzyme assays to identify the key enzymes involved in the degradation process, such as dioxygenases and dehalogenases.

Bacterial_Degradation_Workflow cluster_workflow Experimental Workflow for Investigating Bacterial Degradation Enrichment Enrichment & Isolation of this compound-Degrading Bacteria Identification Strain Identification (16S rRNA sequencing) Enrichment->Identification Degradation_Studies Degradation Studies (HPLC, GC-MS) Identification->Degradation_Studies Metabolite_ID Metabolite Identification (GC-MS, LC-MS) Degradation_Studies->Metabolite_ID Enzyme_Assays Enzyme Assays Metabolite_ID->Enzyme_Assays Putative_Bacterial_Pathway cluster_legend Legend This compound This compound Dihydrodiol Chlorodihydrodiol This compound->Dihydrodiol Dioxygenase Chlorocatechol Substituted Chlorocatechol Dihydrodiol->Chlorocatechol Dehydrogenase Ring_Cleavage Ring Cleavage Products Chlorocatechol->Ring_Cleavage Dioxygenase (ortho or meta) TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle Further Metabolism Hypothetical Pathway Hypothetical Pathway Hypothetical Enzyme Hypothetical Enzyme Hypothetical Pathway->Hypothetical Enzyme

References

Chloroneb: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2675-77-6 Molecular Weight: 207.05 g/mol [1]

This technical guide provides a comprehensive overview of the fungicide chloroneb, designed for researchers, scientists, and professionals in drug development. It covers key physicochemical properties, toxicological data, and standardized experimental methodologies.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, including its chemical identifiers, physical properties, and toxicity metrics in various organisms.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2675-77-6[1][2]
Molecular Formula C₈H₈Cl₂O₂[1]
Molecular Weight 207.05 g/mol [1]
Vapor Pressure 0.003 mmHg at 25 °C[1][3]
Water Solubility 8 mg/L at 25 °C[1]
Soil Half-Life Can be up to 180 days in field studies[4]

Table 2: Acute Toxicity of this compound

TestSpeciesRouteLD50/LC50Reference
LD50 RatOral>11,000 mg/kg[4]
LD50 RabbitDermal>5,000 mg/kg[4][5]
LC50 Rainbow TroutAquatic>4,200 mg/L (46 hr)[4]
LC50 Bluegill SunfishAquatic>4,200 mg/L (46 hr)[4]
LC50 Daphnia magnaAquaticNot found at maximum concentration of 10 mg/L (8 days)[6]

Table 3: Chronic Toxicity of this compound

TestSpeciesNOAELEffects ObservedReference
Developmental Toxicity Rat<300 mg/kg/day (maternal)Salivation, stained fur[4]
Developmental Toxicity Rabbit100 mg/kg/dayIncreased skeletal anomalies, decreased fetal weight[4]

Mechanism of Action

This compound is a systemic fungicide that is absorbed by the roots of plants.[2][7] Its primary modes of action are believed to be the inhibition of lipid peroxidation and the inhibition of DNA polymerization in fungal cells.[1][2][8]

  • Lipid Peroxidation Inhibition: By interfering with the process of lipid peroxidation, this compound disrupts the integrity of fungal cell membranes, leading to cell damage and death.[2][9]

  • DNA Polymerization Inhibition: this compound is also thought to inhibit the synthesis of DNA in fungi, which is crucial for their growth and replication.[1]

Experimental Protocols

The following are generalized protocols for key toxicological and environmental fate studies, based on internationally recognized OECD guidelines. These provide a framework for the types of experiments used to generate the data presented in this guide.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test determines the short-term toxicity of a substance when ingested.

  • Test Animals: Typically, laboratory rats are used.[3]

  • Preparation: Animals are fasted overnight before the administration of the test substance.[3]

  • Dosing: A single, high dose of this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by gavage.[3]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[10] Body weight is recorded weekly.

  • Endpoint: The LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test animals, is calculated.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the toxicity of a substance upon contact with the skin.

  • Test Animals: Albino rabbits are commonly used for this test.[11]

  • Preparation: A small area of the animal's back is clipped free of fur.[12]

  • Application: The test substance is applied to the prepared skin and covered with a porous gauze patch for a 24-hour exposure period.[12][13]

  • Observation: The animals are observed for signs of skin irritation (erythema and edema) and systemic toxicity for up to 14 days.

  • Endpoint: The LD50 is determined.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This study evaluates the short-term toxicity of a substance to fish.

  • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[4][14][15]

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.[4]

  • Observation: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[4]

  • Endpoint: The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the fish, is calculated.[4]

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the acute toxicity to aquatic invertebrates.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old, are used.[1][2][5]

  • Exposure: The daphnids are exposed to a series of concentrations of the test substance for 48 hours.[1][2]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.[1][2]

  • Endpoint: The EC50 (Effective Concentration 50%), the concentration that immobilizes 50% of the daphnids, is calculated.[1]

Ready Biodegradability (Based on OECD Guideline 301)

This test assesses the potential for a substance to be broken down by microorganisms in the environment.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.[16]

  • Test System: The test substance is incubated with the inoculum in a mineral medium under aerobic conditions in the dark for 28 days.[16][17]

  • Measurement: Biodegradation is measured by parameters such as the consumption of dissolved oxygen or the production of carbon dioxide.[17][18][19]

  • Endpoint: The percentage of degradation over the 28-day period is determined. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window.[16][17]

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and a general workflow for toxicological testing.

Chloroneb_Mechanism cluster_fungal_cell Fungal Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces DNAPolymerase DNA Polymerase This compound->DNAPolymerase Inhibits Membrane Cell Membrane CellDamage Membrane Damage & Cell Death Membrane->CellDamage DNA Fungal DNA ReplicationBlock Inhibition of Replication & Growth LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Initiates LipidPeroxidation->Membrane Damages DNAPolymerase->ReplicationBlock Prevents synthesis for

Caption: Proposed mechanisms of action of this compound in a fungal cell.

Toxicity_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Reporting A Substance Characterization (Purity, Solubility, etc.) B Selection of Test Guideline (e.g., OECD 401, 402, 203) A->B C Test Organism Acclimation B->C D Dose/Concentration Preparation C->D E Administration/Exposure D->E F Observation & Data Collection (Mortality, Clinical Signs) E->F G Statistical Analysis (LD50/LC50 Calculation) F->G H Interpretation of Results G->H I Final Report Generation H->I

Caption: Generalized workflow for in-vivo and in-vitro toxicity testing.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Chloroneb in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of chloroneb, a fungicide, in soil samples. The methods described are intended for use by researchers, scientists, and professionals in environmental monitoring and agricultural science. This note covers sample preparation, various extraction techniques including Soxhlet, Ultrasonic-Assisted Extraction (UAE), and QuEChERS, followed by analytical determination using Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. Validation parameters for these methods are summarized to aid in selecting the most appropriate technique for specific research needs.

Introduction

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide previously used for seed and soil treatment to control various fungal diseases. Due to its persistence in soil, monitoring its concentration is crucial for environmental assessment and ensuring food safety.[1] Accurate and reliable analytical methods are essential for the determination of this compound residues in complex soil matrices. This application note details validated methods for the extraction and quantification of this compound from soil.

Experimental Workflow Overview

The general workflow for the analysis of this compound in soil involves several key stages: sample collection and preparation, extraction of the analyte from the soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for quantification.

Chloroneb_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_results Data Processing Sample Soil Sample Collection AirDry Air Drying & Sieving Sample->AirDry Homogenize Homogenization AirDry->Homogenize Soxhlet Soxhlet Extraction Homogenize->Soxhlet Select Method UAE Ultrasonic-Assisted Extraction (UAE) Homogenize->UAE QuEChERS QuEChERS Homogenize->QuEChERS Cleanup SPE or d-SPE Soxhlet->Cleanup UAE->Cleanup QuEChERS->Cleanup GC GC-ECD / GC-MS Cleanup->GC Select Detector HPLC HPLC-UV Cleanup->HPLC Quant Quantification GC->Quant HPLC->Quant

Caption: Workflow for this compound Analysis in Soil.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for the determination of chlorinated pesticides, including this compound, in soil.

Parameter Soxhlet Extraction & GC-ECD Ultrasonic-Assisted Extraction (UAE) & GC-MS QuEChERS & LC-MS/MS HPLC-UV
Limit of Detection (LOD) 0.001-0.005 µg/g[2][3]0.7-27.3 ng/g (for chlorobenzenes)[4][5]0.024-6.25 ng/g[6]~0.25-0.6 ng/mL (in extract)[7]
Limit of Quantification (LOQ) Not Specified2.2-90.9 ng/g (for chlorobenzenes)[4][5]2-20 µg/kg[8]1.0-10 ng/g
Recovery 72 ± 48%[9]93-105% (for chlorobenzenes)[4][5]70-120%[8][10]85-98%[7]
Relative Standard Deviation (RSD) High Variance Reported[9]< 6.8%[4][5]< 20%[8][10]< 15%
Solvent Consumption HighLow to ModerateLowModerate
Extraction Time Long (8-24 hours)[11]Short (15-30 minutes)Very Short (<15 minutes)Moderate
Selectivity/Specificity Good for halogenated compounds, but may have interferences.[12]HighVery HighModerate, dependent on matrix complexity.[13]

Experimental Protocols

Sample Preparation
  • Collection: Collect soil samples from the desired depth using a clean auger or coring tool.

  • Drying: Air-dry the soil samples at room temperature to a constant weight.

  • Sieving: Pass the dried soil through a 2 mm sieve to remove stones and large debris.

  • Homogenization: Thoroughly mix the sieved soil to ensure homogeneity.

Extraction Methodologies

This classical method is exhaustive but time and solvent-intensive.

  • Weigh 10-20 g of prepared soil into a cellulose extraction thimble.

  • Add a suitable extraction solvent, such as a 1:1 mixture of acetone and hexane or methylene chloride and acetone, to a round-bottom flask.[14][15]

  • Assemble the Soxhlet apparatus and extract the sample for 8-12 hours.[11]

  • After extraction, concentrate the solvent using a rotary evaporator to a small volume.

  • The extract is now ready for cleanup and analysis.

This method is faster and uses less solvent than Soxhlet extraction.

  • Weigh 5-10 g of prepared soil into a glass centrifuge tube or beaker.

  • Add 20 mL of a suitable solvent (e.g., acetone or acetonitrile).

  • Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes.[16][17]

  • Centrifuge the sample at approximately 3000 rpm for 10 minutes.

  • Decant the supernatant (the extract).

  • Repeat the extraction with a fresh portion of solvent for exhaustive extraction.

  • Combine the extracts and concentrate if necessary.

This is a rapid and high-throughput extraction and cleanup method.[18]

  • Weigh 10 g of prepared soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of pH-dependent analytes).[10]

  • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN versions, typically containing MgSO₄, NaCl, and buffering salts).[10][19]

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 g for 5 minutes.

  • An aliquot of the supernatant is taken for dispersive solid-phase extraction (d-SPE) cleanup.

  • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., PSA, C18, and MgSO₄).

  • Vortex for 30 seconds and centrifuge for 2 minutes.

  • The resulting supernatant is ready for analysis.

Instrumental Analysis

GC is a common technique for the analysis of semi-volatile compounds like this compound.

  • System: Gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). GC-ECD is highly sensitive to halogenated compounds.[14][20]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Injector: Splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector:

    • ECD: 300°C.

    • MS: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

HPLC is an alternative for the analysis of this compound, particularly when coupled with a sensitive detector.

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is 70:30 (v/v) acetonitrile:water.[21]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of approximately 220-230 nm.[21]

Conclusion

The choice of analytical method for this compound detection in soil depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. QuEChERS coupled with GC-MS or LC-MS/MS offers a rapid and sensitive approach for multi-residue analysis.[8][18] Soxhlet extraction, while time-consuming, remains a reliable reference method.[22] UAE provides a balance between speed and efficiency.[4] Proper method validation is crucial to ensure accurate and reliable results for the monitoring of this compound in soil.[23]

References

Application Note: Gas Chromatography Protocol for Chloroneb Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of chloroneb, a systemic fungicide, using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental analysis. This document outlines the necessary reagents, sample preparation procedures, and instrumental parameters for the accurate quantification of this compound in various matrices.

Introduction

This compound is a chlorinated aromatic fungicide used to control fungal diseases on crops such as cotton, beans, and sugar beets, as well as on turf and ornamentals.[1] Due to its potential for environmental persistence and human exposure, robust and sensitive analytical methods are required for its detection and quantification in environmental and agricultural samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of semi-volatile organic compounds like this compound, offering excellent selectivity and sensitivity.[2][3] This protocol details a reliable GC-MS method for the determination of this compound.

Experimental Protocols

Standard Preparation

Analytical standards of this compound with a purity of 98.0% or higher are commercially available and should be used for the preparation of stock and working solutions.[4][5][6]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent such as isooctane, hexane, or acetone in a volumetric flask.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent to create a calibration curve over the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid (e.g., soil, food) matrices.

a) Water Samples: Liquid-Liquid Extraction (Based on EPA Method 3510)

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • If required, adjust the pH to neutral.

  • Add 60 mL of methylene chloride to the funnel and shake vigorously for 2 minutes, periodically venting the funnel to release excess pressure.

  • Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • The solvent should be exchanged to hexane prior to GC analysis.[7]

b) Solid Samples (e.g., Soil, Food): QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient technique for the extraction of pesticides from solid matrices.[8]

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup (dispersive solid-phase extraction - dSPE), transfer a portion of the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • The final extract is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical conditions for chlorinated pesticide analysis.[1][2]

a) Chromatographic Conditions

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7000C Triple Quadrupole MS or equivalent
Column DB-5 MS UI, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[1]
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 280 °C
Carrier Gas Helium (≥ 99.999%)
Flow Rate 1.5 mL/min (constant flow)
Oven Temperature Program Initial: 70 °C, hold for 2 minRamp 1: 25 °C/min to 150 °CRamp 2: 3 °C/min to 200 °CRamp 3: 8 °C/min to 280 °C, hold for 10 min

b) Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation

The following table summarizes key quantitative data for the analysis of this compound.

ParameterValueReference
Retention Time (approx.) 12.52 min[9]
Quantifier Ion (m/z) 206[10]
Qualifier Ion 1 (m/z) 191[10]
Qualifier Ion 2 (m/z) 163[10]
Limit of Detection (LOD) 0.01 - 3.14 µg/kg (in tea matrix)[3]
Limit of Quantitation (LOQ) 0.04 - 8.69 µg/kg (in tea matrix)[3]

Note: LOD and LOQ are matrix-dependent and should be determined for each specific application.

Mandatory Visualization

Chloroneb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (Water, Soil, Food) extraction Extraction (LLE or QuEChERS) sample->extraction Homogenize cleanup Cleanup & Concentration (dSPE / Solvent Evaporation) extraction->cleanup Extract injection GC Injection (1 µL, Splitless) cleanup->injection Final Extract separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometry Detection (EI, SIM/Scan Mode) separation->detection peak_integration Peak Integration & Identification (Retention Time, m/z) detection->peak_integration Raw Data quantification Quantification (Calibration Curve) peak_integration->quantification report Final Report (Concentration of this compound) quantification->report

Caption: Workflow for this compound Analysis by GC-MS.

Conclusion

The protocol described in this application note provides a robust and reliable method for the analysis of this compound in various sample matrices using gas chromatography-mass spectrometry. The combination of a suitable sample preparation technique, such as liquid-liquid extraction or QuEChERS, with the specified GC-MS parameters allows for the sensitive and selective determination of this compound residues. This methodology is applicable to routine monitoring in environmental and food safety laboratories, as well as for research purposes.

References

Application Notes and Protocols for Chloroneb in Turfgrass Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroneb is a systemic fungicide that has historically been used for the control of several important turfgrass diseases. As an aromatic hydrocarbon, its primary modes of action are the inhibition of lipid peroxidation and interference with mitosis, specifically impacting DNA polymerization.[1][2] Although it is now considered obsolete in some regions, a review of its application and efficacy provides valuable insights for the research and development of new turfgrass disease management strategies.[1] This document provides a detailed overview of the application of this compound, including quantitative data on its efficacy, experimental protocols for disease management studies, and visualizations of its mode of action and experimental workflows.

Data Presentation

Table 1: Efficacy and Application Rates of this compound for Pythium Blight (Pythium aphanidermatum) Control in Turfgrass
Turfgrass SpeciesApplication RateApplication IntervalEfficacyReference
Established Turf125 g/100 m² in 15-20 L of water5-7 days (preventive)Effective[3]
New SeedlingsRecommended Rate7-10 days (at first sign of disease)Effective[4]
VariousNot Specified5-7 daysLimited data available[5]

Note: "Recommended Rate" from the ProTurf Granular Fungicide V label is 14.86 kg/1,000 m², with a "Double Rate" of 29 kg/1,000 m² for severe attacks.[4]

Table 2: Efficacy and Application Rates of this compound for Gray Snow Mold (Typhula spp.) Control in Turfgrass
FormulationApplication RateApplication TimingEfficacy (% Control)Reference
Wettable Powder (65%)9 ounces per 1,000 sq ftOnce in November86-93%
Granular (10%)2.5 to 3.75 pounds per 1,000 sq ftOnce in November86-93%
Wettable Powder175-250 g per 100 m² in 15-20 L of waterLate fall before snowfallEffective[3]
GranularRecommended Rate (14.86 kg/1,000 m²)Prior to first heavy snowEffective[4]
GranularDouble Rate (29 kg/1,000 m²)Prior to first snow (in areas with winter-long snow cover)Effective[4]
Table 3: Efficacy and Application Rates of this compound for Brown Patch (Rhizoctonia solani) Control in Turfgrass
Turfgrass SpeciesApplication RateApplication IntervalEfficacyReference
VariousNot Specified10 daysLimited data available[6]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Pythium Blight Control

Objective: To evaluate the efficacy of this compound in preventing and controlling Pythium blight on a susceptible turfgrass species (e.g., perennial ryegrass, creeping bentgrass).

Materials:

  • This compound fungicide (wettable powder or granular formulation)

  • Susceptible turfgrass stand (e.g., perennial ryegrass) maintained under golf course fairway or athletic field conditions.

  • Pressurized CO2 backpack sprayer with appropriate nozzles or a calibrated granular spreader.

  • Plot marking supplies (stakes, flags, measuring tape).

  • Disease rating scale (e.g., 0-100% plot area affected).

  • Data collection sheets.

Methodology:

  • Plot Establishment:

    • Establish a research area on a mature stand of the target turfgrass species with a history of Pythium blight.

    • Delineate individual plots, typically 1m x 2m or 2m x 2m, with a 0.5m buffer between plots.

    • Arrange plots in a randomized complete block design with a minimum of four replications per treatment.

  • Inoculation (Optional for Curative Trials):

    • For curative trials, uniformly inoculate the plot area with a virulent isolate of Pythium aphanidermatum.

    • Grow the pathogen on a suitable medium (e.g., autoclaved rye grain) and distribute it evenly across the plots.

    • Maintain high humidity and temperature (e.g., >30°C day, >20°C night) to encourage disease development.[7]

  • Fungicide Application:

    • Preventive Trial: Apply this compound at the desired rates and intervals before the onset of environmental conditions conducive to Pythium blight (high temperature and humidity).[4]

    • Curative Trial: Apply this compound at the desired rates as soon as disease symptoms are observed.[4]

    • For spray applications, use a calibrated CO2 backpack sprayer with nozzles that provide uniform coverage (e.g., TeeJet 8003VS) at a carrier volume of 15-20 L of water per 100 m².[3][8]

    • For granular applications, use a calibrated spreader to ensure uniform distribution of the product.[4]

    • Include an untreated control for comparison.

  • Application to Moist Foliage:

    • For optimal efficacy against Pythium blight, apply this compound to moist foliage in the morning or evening.[4]

  • Data Collection:

    • Visually assess disease severity in each plot at regular intervals (e.g., 7, 14, and 21 days after the initial application).

    • Use a standardized rating scale to estimate the percentage of the plot area exhibiting symptoms of Pythium blight.

  • Data Analysis:

    • Analyze the disease severity data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Protocol 2: Field Efficacy Trial for Gray Snow Mold Control

Objective: To evaluate the efficacy of this compound in preventing gray snow mold on a susceptible turfgrass species.

Materials:

  • This compound fungicide (wettable powder or granular formulation).

  • Susceptible turfgrass stand (e.g., creeping bentgrass, annual bluegrass) in a location with consistent snow cover during winter.

  • Application equipment as described in Protocol 1.

  • Plot marking supplies.

  • Disease rating scale.

  • Data collection sheets.

Methodology:

  • Plot Establishment:

    • Establish plots as described in Protocol 1 in an area with a history of gray snow mold.

  • Fungicide Application:

    • Apply this compound as a single preventive application in late autumn before the first permanent snow cover.[9]

    • Apply different formulations and rates to be tested. For example, a 65% wettable powder at 9 ounces per 1,000 sq ft or a 10% granular formulation at 2.5 to 3.75 pounds per 1,000 sq ft.

    • Include an untreated control.

  • Data Collection:

    • In the spring, immediately after snow melt, visually assess the percentage of plot area affected by gray snow mold.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to compare the effectiveness of the different this compound treatments.

Visualizations

Chloroneb_Mode_of_Action cluster_fungal_cell Fungal Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits lipid peroxidation (lysis of inner membrane) Nucleus Nucleus This compound->Nucleus This compound->Nucleus Inhibits DNA polymerization DNA DNA Mitosis Mitosis DNA->Mitosis Replication CellGrowth Fungal Cell Growth and Proliferation Mitosis->CellGrowth Mitosis->CellGrowth

Caption: Proposed mode of action of this compound in a fungal cell.

Experimental_Workflow_Turfgrass_Fungicide_Trial cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Trial Execution cluster_evaluation Phase 3: Data Collection and Analysis cluster_reporting Phase 4: Reporting A Define Objectives and Select Target Disease B Site Selection and Turfgrass Establishment A->B C Plot Design and Randomization B->C D Fungicide Application (Preventive or Curative) C->D E Inoculation (if applicable) D->E F Maintenance of Test Area D->F G Disease Severity Assessment F->G H Data Recording G->H I Statistical Analysis H->I J Interpretation of Results I->J K Report Generation J->K

Caption: Generalized workflow for a turfgrass fungicide efficacy trial.

Chloroneb_Degradation_Overview cluster_environment Turfgrass Environment This compound This compound Application Thatch Thatch Layer This compound->Thatch Photodegradation Photodegradation This compound->Photodegradation Sunlight Soil Soil Thatch->Soil MicrobialDegradation Microbial Degradation Soil->MicrobialDegradation Metabolites Metabolites MicrobialDegradation->Metabolites Photodegradation->Metabolites

Caption: Simplified overview of this compound degradation in a turfgrass environment.

References

Application Notes and Protocols for Using Chloroneb as a Selective Agent in Fungal Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using chloroneb as a selective agent for the isolation of specific fungal groups, particularly Basidiomycetes, from mixed microbial populations. The protocols detailed below are based on established mycological techniques and available data on the inhibitory spectrum of this compound.

Introduction

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide that has historically been used to control a variety of fungal plant pathogens. Its mode of action involves the inhibition of DNA synthesis in susceptible fungi. While its use as an agricultural fungicide has been largely discontinued in many regions, its selective properties make it a valuable tool in the mycology laboratory for isolating certain groups of fungi, most notably Basidiomycetes, from environmental samples containing a wide array of faster-growing molds.

The principle behind its use as a selective agent lies in its differential toxicity towards various fungal phyla. Many members of the Zygomycetes and Ascomycetes, which often dominate culture plates from environmental samples, are susceptible to this compound. In contrast, many Basidiomycetes exhibit a higher tolerance, allowing for their isolation and subsequent study.

Mechanism of Selective Action

This compound's fungitoxicity is attributed to its ability to specifically inhibit DNA polymerization in susceptible fungi.[1] This targeted mode of action is not uniformly effective across all fungal species. Resistance to this compound has been observed and is believed to be due to genetic mutations.[2] This differential susceptibility is exploited for the selective isolation of resistant fungal groups.

dot

Ascomycetes Ascomycetes Inhibited Inhibited Growth Ascomycetes->Inhibited Zygomycetes Zygomycetes Zygomycetes->Inhibited Basidiomycetes Basidiomycetes Growth Selective Growth Basidiomycetes->Growth Bacteria Bacteria Bacteria->Inhibited Sample Environmental Sample (Soil, Wood, etc.) Plating Plate on This compound-Amended Agar Sample->Plating Incubation Incubate Plating->Incubation Isolation Isolate Colonies of Interest Incubation->Isolation Isolated_Basidiomycetes Isolated Basidiomycetes Isolation->Isolated_Basidiomycetes This compound This compound This compound->Plating Inhibits DNA Synthesis Antibiotics Antibacterial Agents (e.g., Chloramphenicol) Antibiotics->Plating Inhibit Bacteria

Caption: Workflow for the selective isolation of Basidiomycetes using this compound.

Data Presentation: Efficacy of this compound and Other Selective Agents

Fungal GroupExpected Efficacy of this compoundNotes
Zygomycetes High InhibitionGenera such as Mucor and Rhizopus are generally susceptible.
Ascomycetes Moderate to High InhibitionMany common molds like Aspergillus, Penicillium, and Trichoderma are suppressed.[3]
Basidiomycetes Low InhibitionMany wood-rotting and soil-dwelling Basidiomycetes can grow in the presence of this compound.
Bacteria No InhibitionThis compound has no antibacterial activity and must be used with antibacterial agents.

Experimental Protocols

Preparation of this compound-Amended Potato Dextrose Agar (PDA)

This protocol describes the preparation of a selective medium for the isolation of Basidiomycetes.

Materials:

  • Potato Dextrose Agar (PDA) powder[4][5][6][7]

  • Distilled water

  • This compound (analytical standard)

  • Ethanol (95%)

  • Chloramphenicol[8]

  • Sterile petri dishes

  • Autoclave

  • Sterile filtration unit (0.22 µm) (optional)

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Prepare Basal Medium:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.[4][6] A typical formulation is 39 g of PDA powder per 1 liter of distilled water.[6]

    • Dispense the medium into an autoclavable bottle or flask.

    • Autoclave at 121°C for 15 minutes to sterilize.[6]

    • After autoclaving, cool the medium to approximately 50-55°C in a water bath.[9] It should be cool enough to add heat-sensitive supplements but still molten.

  • Prepare Stock Solutions:

    • This compound Stock Solution (1 mg/mL):

      • Aseptically weigh 10 mg of this compound powder and dissolve it in 10 mL of 95% ethanol. Ethanol is a suitable solvent as this compound has low aqueous solubility.[10]

      • This stock solution does not typically require filter sterilization if prepared aseptically from a sterile source and with sterile solvent.

    • Chloramphenicol Stock Solution (25 mg/mL):

      • Dissolve 250 mg of chloramphenicol in 10 mL of 95% ethanol.

      • This stock solution can be stored at 4°C.

  • Amend the Medium:

    • To the cooled (50-55°C) sterile PDA, aseptically add the following supplements per 1 liter of medium:

      • This compound: Add 5 mL of the 1 mg/mL stock solution to achieve a final concentration of 5 µg/mL (5 ppm). This concentration is based on effective concentrations of similar selective fungicides like benomyl used for Basidiomycete isolation.

      • Chloramphenicol: Add 2 mL of the 25 mg/mL stock solution to achieve a final concentration of 50 µg/mL.[8] This will inhibit bacterial growth.

    • Gently swirl the medium to ensure thorough mixing of the supplements.

  • Pour Plates:

    • Pour approximately 20-25 mL of the amended PDA into sterile petri dishes.

    • Allow the plates to solidify at room temperature.

    • Store the plates in a cool, dark place (e.g., 4°C) until use. It is recommended to use the plates within a few weeks of preparation.

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cluster_0 Medium Preparation cluster_1 Stock Solution Preparation cluster_2 Medium Amendment and Plating Prepare_PDA Prepare PDA Autoclave_PDA Autoclave PDA Prepare_PDA->Autoclave_PDA Cool_PDA Cool PDA to 50-55°C Autoclave_PDA->Cool_PDA Add_Supplements Add this compound and Chloramphenicol to Cooled PDA Cool_PDA->Add_Supplements Prepare_Chloroneb_Stock Prepare this compound Stock (1 mg/mL in Ethanol) Prepare_Chloroneb_Stock->Add_Supplements Prepare_Antibiotic_Stock Prepare Chloramphenicol Stock (25 mg/mL in Ethanol) Prepare_Antibiotic_Stock->Add_Supplements Mix_Medium Mix Thoroughly Add_Supplements->Mix_Medium Pour_Plates Pour Plates Mix_Medium->Pour_Plates Store_Plates Store Plates at 4°C Pour_Plates->Store_Plates

Caption: Workflow for preparing this compound-amended selective agar.

Fungal Isolation from Soil

This protocol outlines the steps for isolating Basidiomycetes from soil samples using the prepared this compound-amended PDA. A soil washing technique is recommended to enrich for fungi growing as mycelia.[1][11][12][13][14]

Materials:

  • Soil sample

  • Sterile distilled water

  • Sterile 0.1% sodium pyrophosphate solution (optional, as a dispersant)

  • Sterile sieves (e.g., 53 µm mesh)

  • Sterile beakers and flasks

  • Sterile forceps

  • This compound-amended PDA plates

  • Incubator

Procedure:

  • Soil Sample Preparation (Soil Washing):

    • Place approximately 10 g of soil into a sterile flask containing 100 mL of sterile distilled water or 0.1% sodium pyrophosphate solution.

    • Shake vigorously for 20 minutes to dislodge fungal hyphae and spores from soil particles.

    • Allow the suspension to settle for 1-2 minutes to sediment heavy particles.

    • Decant the supernatant through a sterile 53 µm sieve.

    • Wash the retained organic particles on the sieve with a gentle stream of sterile distilled water to remove fine particles and free spores.

  • Plating:

    • Using sterile forceps, pick up individual organic particles from the sieve and place them onto the surface of the this compound-amended PDA plates.

    • Space the particles to allow for distinct fungal colonies to develop.

  • Incubation:

    • Seal the plates with parafilm to prevent drying.

    • Incubate the plates at 20-25°C in the dark.

    • Examine the plates periodically for fungal growth over several weeks. Basidiomycetes are often slower-growing than many common molds, so a longer incubation period is necessary.

  • Isolation and Purification:

    • Observe the plates for the emergence of fungal colonies from the plated particles. Basidiomycete colonies are often characterized by the presence of clamp connections on their hyphae, which can be observed microscopically.

    • When a colony of interest appears, use a sterile needle or scalpel to transfer a small piece of the mycelium from the leading edge of the colony to a fresh plate of standard PDA (without this compound) for purification and further study.

Concluding Remarks

This compound can be an effective selective agent for the isolation of Basidiomycetes from environmental samples that are heavily contaminated with faster-growing fungi. The protocols provided here offer a starting point for researchers. It is important to note that the optimal concentration of this compound and the specific components of the basal medium may need to be optimized depending on the specific fungal species being targeted and the nature of the environmental sample. As with any selective medium, some non-target fungi may exhibit resistance, and some target fungi may show some degree of sensitivity. Therefore, careful observation and characterization of the resulting isolates are essential.

References

Application Notes and Protocols for Chloroneb-Amended Fungal Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of a chloroneb-amended medium for the selective cultivation and study of fungi. This compound (1,4-dichloro-2,5-dimethoxybenzene) is a fungicide that inhibits DNA polymerization in susceptible fungi, making it a valuable tool for isolating resistant strains, studying fungal DNA replication, and screening for novel antifungal compounds.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Fungal Species
Fungal SpeciesCommon DiseaseEffective Concentration (µg/mL)Reference
Rhizoctonia solaniDamping-off, Root Rot5 - 8Inferred from soil application rates
Sclerotium rolfsiiSouthern Blight5 - 8Inferred from soil application rates
Pythium spp.Damping-off, Root RotEffective (Specific concentration data unavailable)General fungicide literature[1]
Typhula spp.Snow MoldEffective (Specific concentration data unavailable)General fungicide literature[1]
Aspergillus nidulans(Model Organism)(Resistance studies performed)[2]

EC50: The effective concentration of a drug that gives half of the maximal response.

Table 2: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₈Cl₂O₂[3]
Molecular Weight207.05 g/mol [3]
Solubility- Acetone: 115 g/kg - Xylene: 89 g/kg - Water: Low[3]
StabilityStable at temperatures up to 268 °C. Stable in the presence of acid or alkali and in common solvents.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for addition to fungal culture media.

Materials:

  • This compound (analytical standard)

  • Acetone or Dimethyl sulfoxide (DMSO), sterile

  • Sterile conical tubes or vials

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Safety First: Perform all steps in a certified fume hood. Wear appropriate PPE as this compound is a hazardous chemical.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 100 mg of this compound.

  • Dissolving: Transfer the weighed this compound to a sterile conical tube. Add a small volume of sterile acetone or DMSO to dissolve the powder completely. For 100 mg of this compound, start with 5 mL of solvent and vortex gently until fully dissolved.

  • Final Volume: Adjust the final volume to 10 mL with the sterile solvent to achieve a final concentration of 10 mg/mL.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C. The solution is stable for several months under these conditions.

Protocol 2: Preparation of this compound-Amended Potato Dextrose Agar (PDA)

Objective: To prepare a fungal growth medium containing a specific concentration of this compound.

Materials:

  • Potato Dextrose Agar (PDA) powder

  • Distilled water

  • This compound stock solution (from Protocol 1)

  • Autoclave

  • Sterile Petri dishes

  • Water bath

Procedure:

  • Prepare PDA: Prepare PDA according to the manufacturer's instructions. For 1 liter of medium, suspend 39 g of PDA powder in 1 L of distilled water.

  • Sterilization: Autoclave the PDA solution at 121°C for 15 minutes.[1]

  • Cooling: After autoclaving, place the molten agar in a water bath set to 50-55°C. Allow the medium to cool to this temperature to prevent the degradation of heat-sensitive components and to allow for safe handling.

  • Amendment: Aseptically add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentration. For example, to prepare a medium with a final concentration of 10 µg/mL of this compound, add 1 mL of the 10 mg/mL stock solution to 1 L of PDA.

    • Calculation: (Volume of stock) x (Concentration of stock) = (Final volume of medium) x (Final concentration of this compound)

  • Mixing: Gently swirl the flask to ensure homogenous distribution of the this compound throughout the medium. Avoid introducing air bubbles.

  • Pouring Plates: In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the this compound-amended PDA into each sterile Petri dish.

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates in a cool, dark place (e.g., refrigerator at 4°C) until use. It is recommended to use the plates within 2-4 weeks of preparation.

Visualizations

Fungal DNA Replication and Proposed Inhibition by this compound

Fungal_DNA_Replication_Inhibition This compound This compound Inhibition Inhibition This compound->Inhibition DNA_Polymerase DNA_Polymerase

Experimental Workflow for Preparing this compound-Amended Medium

Workflow cluster_stock Stock Solution Preparation cluster_medium Medium Preparation Weigh Weigh this compound Dissolve Dissolve in Sterile Solvent Weigh->Dissolve Store_Stock Store at -20°C Dissolve->Store_Stock Amend Add this compound Stock Store_Stock->Amend Prepare_PDA Prepare PDA Medium Autoclave Autoclave PDA Cool Cool to 50-55°C Pour Pour Plates Store_Plates Store at 4°C

Disclaimer: The information provided in these application notes is for research purposes only. This compound is a hazardous substance and should be handled with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) before use. The efficacy of this compound can vary significantly between fungal species and strains; therefore, optimization of the concentration is recommended for each specific application.

References

Application Notes and Protocols for the Quantitative Analysis of Chloroneb Residues in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-2025-001

Introduction

Chloroneb is a systemic fungicide previously utilized for the control of various fungal diseases in crops such as cotton, beans, soybeans, and sugar beets.[1][2] Its mode of action involves the inhibition of lipid peroxidation.[3] Due to its persistence in soil and potential for residue accumulation in plant tissues, robust analytical methods are required to monitor its levels in agricultural commodities to ensure food safety and compliance with regulatory limits. This compound (1,4-dichloro-2,5-dimethoxybenzene) is metabolized in plants to 2,5-dichloro-4-methoxyphenol (DCMP), which can exist in free and conjugated forms.[1][4] Therefore, quantitative analysis should ideally encompass both the parent compound and its primary metabolite.

These application notes provide a detailed protocol for the quantitative analysis of this compound and its metabolite DCMP in various plant tissues using gas chromatography (GC).

Principle

The analytical method is based on the extraction of this compound and DCMP from plant tissues, followed by cleanup to remove interfering co-extractives, and subsequent quantification by gas chromatography with a suitable detector. Gas chromatography coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) offers high sensitivity and selectivity for the detection of these chlorinated compounds.[5][6]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile, hexane, methylene chloride, acetone (pesticide residue analysis grade)

  • Standards: Certified reference standards of this compound and 2,5-dichloro-4-methoxyphenol (DCMP)

  • Reagents: Anhydrous sodium sulfate, 5N phosphoric acid, Florisil® (pesticide residue grade, activated), Celite® 545, Antifoam A emulsion

  • Gases: Helium (or nitrogen), ultra-high purity, for GC

  • Apparatus: High-speed blender, steam distillation apparatus, Kuderna-Danish (K-D) concentrator, rotary evaporator, gas chromatograph equipped with an electron capture detector (ECD) or mass spectrometer (MS), appropriate GC columns.

Sample Preparation: Extraction and Cleanup

The choice of extraction and cleanup method can be adapted based on the plant matrix. Two primary methods are described below: a general solvent extraction method and a steam distillation method.

Method A: General Solvent Extraction (Adapted from QuEChERS-like procedures)

This method is suitable for a wide range of plant tissues with low to moderate fat content.

  • Homogenization: Weigh 10-15 g of a representative sample of the plant tissue into a blender jar. Add 50 mL of acetonitrile and blend at high speed for 2-3 minutes.

  • Salting Out: Filter the homogenate through a Büchner funnel. Transfer the filtrate to a separatory funnel, add 10 g of sodium chloride, and shake vigorously for 1 minute. Allow the layers to separate.

  • Extraction: Collect the upper acetonitrile layer and concentrate it to near dryness using a rotary evaporator at 40°C.

  • Cleanup (Florisil Column Chromatography):

    • Prepare a chromatography column by packing it with 10 g of activated Florisil topped with 2 cm of anhydrous sodium sulfate.

    • Pre-wet the column with 40 mL of hexane.

    • Dissolve the concentrated extract in a small volume of hexane and load it onto the column.

    • Elute the column with a suitable solvent mixture (e.g., a mixture of hexane and ethyl acetate). The optimal elution solvent system should be determined empirically.

    • Collect the eluate and concentrate it to a final volume of 1-5 mL using a Kuderna-Danish concentrator for GC analysis.

Method B: Steam Distillation-Extraction

This method is particularly effective for separating this compound and DCMP from the sample matrix.[5]

  • Apparatus Setup: Assemble a steam distillation apparatus with a continuous extraction head.

  • Distillation and Extraction:

    • Place a representative sample of the plant tissue (e.g., 100 g of macerated tissue) into the distillation flask with 500 mL of 5N phosphoric acid and a few drops of antifoam agent.

    • Add 100 mL of hexane to the extraction arm of the apparatus.

    • Heat the distillation flask to generate steam and continue the distillation-extraction for at least 4 hours. This compound and DCMP will be steam-volatile and continuously extracted into the hexane.

  • Concentration: After extraction, carefully drain the hexane from the extraction arm into a Kuderna-Danish concentrator. Rinse the extraction arm with small portions of fresh hexane and add to the concentrator.

  • Final Volume Adjustment: Concentrate the hexane extract to a suitable final volume (e.g., 5 mL) for GC analysis.

Gas Chromatography (GC) Analysis

The following are typical GC conditions that can be optimized for the analysis of this compound and DCMP.

ParameterGC-ECD ConditionsGC-MS Conditions
Gas Chromatograph Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C250°C
Injection Volume 1 µL, splitless1 µL, splitless
Oven Program Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 minInitial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Detector Electron Capture Detector (ECD)Mass Spectrometer (MS)
Detector Temp 300°CTransfer line: 280°C, Ion source: 230°C, Quadrupole: 150°C
Acquisition Mode -Selected Ion Monitoring (SIM) or Full Scan
SIM Ions For this compound: m/z 206, 191, 163For DCMP: m/z 208, 193, 165 (as a derivative if necessary for better chromatography)For this compound: m/z 206, 191, 163For DCMP: m/z 208, 193, 165 (as a derivative if necessary for better chromatography)
Quality Control
  • Method Blank: A method blank (reagents and materials without the sample matrix) should be processed with each batch of samples to check for contamination.

  • Matrix Spike: A sample should be fortified with a known concentration of this compound and DCMP standards before extraction to assess the method's recovery.

  • Calibration Curve: A multi-point calibration curve should be prepared using standard solutions of this compound and DCMP in the final solvent.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined for the analytical method in the different plant matrices. A typical sensitivity for this type of analysis is around 0.02 ppm.[4]

Data Presentation

Due to the limited availability of specific quantitative data from field trials in the provided search results, the following table presents illustrative data based on the expected distribution and detection limits of this compound and its metabolite DCMP in various plant tissues after seed treatment.

Table 1: Illustrative Quantitative Data for this compound and DCMP Residues in Plant Tissues

Plant MatrixAnalyteApplication MethodTime After ApplicationIllustrative Residue Level (ppm)
Cottonseed This compoundSeed TreatmentAt Harvest< 0.02
DCMPSeed TreatmentAt Harvest< 0.02
Cotton Foliage This compoundSeed Treatment2 weeks after emergence0.5 - 2.0
DCMPSeed Treatment2 weeks after emergence1.0 - 5.0
Soybean Seed This compoundSeed TreatmentAt Harvest< 0.02
DCMPSeed TreatmentAt Harvest< 0.02
Soybean Foliage This compoundSeed Treatment4 weeks after emergence0.1 - 0.5
DCMPSeed Treatment4 weeks after emergence0.2 - 1.0
Sugar Beet Root This compoundIn-furrow TreatmentAt Harvest< 0.02
DCMPIn-furrow TreatmentAt Harvest0.02 - 0.1
Sugar Beet Tops This compoundIn-furrow Treatment6 weeks after emergence0.2 - 1.5
DCMPIn-furrow Treatment6 weeks after emergence0.5 - 3.0

Note: These are illustrative values based on general findings that residue levels are typically low in the harvested commodity (seed, root) but can be higher in the foliage, especially shortly after plant emergence.[4] The actual residue levels will vary depending on the application rate, environmental conditions, and specific plant variety.

Visualization of Experimental Workflow

Chloroneb_Analysis_Workflow SampleCollection 1. Sample Collection (e.g., Cottonseed, Foliage) Homogenization 2. Sample Homogenization (Blending) SampleCollection->Homogenization Extraction 3. Extraction (Solvent Extraction or Steam Distillation) Homogenization->Extraction Concentration1 4. Concentration (Rotary Evaporation) Extraction->Concentration1 Cleanup 5. Cleanup (Florisil Column Chromatography) Concentration1->Cleanup Concentration2 6. Final Concentration (Kuderna-Danish) Cleanup->Concentration2 GC_Analysis 7. GC-ECD/MS Analysis Concentration2->GC_Analysis DataProcessing 8. Data Processing & Quantification GC_Analysis->DataProcessing Reporting 9. Reporting of Results DataProcessing->Reporting

Caption: Experimental workflow for the quantitative analysis of this compound residues.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Chloroneb Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble fungicide, chloroneb, in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound exhibits very low solubility in water. At 20°C, its solubility is approximately 8 mg/L. This limited solubility is a significant challenge for in vitro experiments and the development of aqueous formulations.

Q2: Why is this compound so poorly soluble in water?

A2: this compound's poor aqueous solubility stems from its chemical structure, which is a non-polar aromatic hydrocarbon. The presence of two chlorine atoms and two methoxy groups on the benzene ring contributes to its hydrophobicity, making it difficult to dissolve in polar solvents like water.

Q3: What are the common problems encountered due to this compound's low solubility?

A3: Researchers often face several issues, including:

  • Precipitation: this compound can precipitate out of aqueous solutions, especially when a stock solution in an organic solvent is diluted into an aqueous buffer. This can lead to inaccurate and unreliable experimental results.

  • Low Bioavailability: In biological assays, the low solubility limits the concentration of this compound that can be delivered to cells or tissues, potentially underestimating its biological activity.

  • Inconsistent Formulations: Achieving a stable and homogenous aqueous formulation of this compound is challenging, which can affect the reproducibility of experiments.

Q4: What are the primary strategies to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the solubility of this compound in aqueous media. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host.

  • Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.

Q5: How do I choose the best solubilization method for my experiment?

A5: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro, in vivo), and potential interferences of the solubilizing agents with the assay. A decision-making workflow is provided below to guide your selection process.

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cosolvency [label="Co-solvency", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclodextrin [label="Cyclodextrin Complexation", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_dispersion [label="Solid Dispersion\n(for solid dosage forms)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; nanosuspension [label="Nanosuspension", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> concentration; concentration -> assay_compatibility [label="High"]; concentration -> formulation_type [label="Low to Moderate"];

assay_compatibility -> cosolvency [label="No"]; assay_compatibility -> cyclodextrin [label="Yes (check specific CD)"];

formulation_type -> nanosuspension [label="Dispersion OK"]; formulation_type -> solid_dispersion [label="Solid form needed"]; formulation_type -> cyclodextrin [label="True solution preferred"];

}

Figure 1. Decision workflow for selecting a suitable solubilization method for this compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media

Problem: You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO, acetone), and upon diluting it into your aqueous experimental buffer, a precipitate forms.

Possible Causes and Solutions:

CauseSolution
Supersaturation The final concentration of the organic solvent in the aqueous medium is not high enough to keep the this compound dissolved. Solution: Increase the percentage of the co-solvent in the final aqueous solution, if your experimental system allows. Alternatively, consider using a different solubilization technique like cyclodextrin complexation.
"Salting Out" Effect High salt concentrations in your buffer can decrease the solubility of non-polar compounds. Solution: If possible, reduce the salt concentration of your buffer.
Slow Dissolution of Precipitate The precipitated this compound may redissolve very slowly. Solution: Try sonicating the solution after dilution to aid in the dissolution of any micro-precipitates.
Temperature Effects Solubility can be temperature-dependent. A decrease in temperature upon mixing can cause precipitation. Solution: Ensure all solutions are at the same temperature before mixing.
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start [label="this compound precipitates\nupon dilution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Check final co-solvent\nconcentration", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; check_buffer [label="Examine buffer\ncomposition", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; mixing_procedure [label="Review mixing\nprocedure", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];

increase_cosolvent [label="Increase co-solvent %", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_cyclodextrin [label="Switch to Cyclodextrin\ncomplexation", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_salt [label="Reduce salt concentration", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sonicate [label="Sonciate after dilution", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_solvent; start -> check_buffer; start -> mixing_procedure;

check_solvent -> increase_cosolvent; check_solvent -> use_cyclodextrin; check_buffer -> reduce_salt; mixing_procedure -> sonicate; }

Figure 2. Troubleshooting workflow for this compound precipitation.

Experimental Protocols

The following are detailed methodologies for key experiments to enhance the solubility of this compound. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Solubilization of this compound using Co-solvents

Objective: To determine the solubility of this compound in various water-miscible organic co-solvents and their aqueous mixtures.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Deionized water

  • Vials, magnetic stirrer, and analytical balance

  • HPLC with a suitable column (e.g., C18) for quantification

Methodology:

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of DMSO, Ethanol, or PEG 400 in deionized water).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to vials containing each co-solvent mixture.

    • Seal the vials and stir at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After stirring, allow the suspensions to settle.

    • Filter the supernatant through a 0.22 µm syringe filter to remove undissolved this compound.

    • Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

Data Presentation:

Co-solventConcentration (% v/v) in WaterIllustrative this compound Solubility (mg/L)
None (Water)08
DMSO1050
20150
30400
Ethanol1030
2090
30250
PEG 4001045
20130
30350

Note: The solubility values in the table are for illustrative purposes and should be determined experimentally.

Protocol 2: Solubilization of this compound using Cyclodextrin Complexation

Objective: To prepare and characterize an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer, sonicator, and freeze-dryer

  • Analytical instrumentation (HPLC, UV-Vis spectrophotometer)

Methodology:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

    • Add an excess amount of this compound to each HP-β-CD solution.

    • Stir the mixtures at a constant temperature for 48 hours.

    • Filter the solutions and analyze the this compound concentration by HPLC or UV-Vis spectrophotometry.

    • Plot the solubility of this compound as a function of HP-β-CD concentration to determine the type of complex formation and the stability constant.

  • Preparation of the Solid Inclusion Complex (Kneading Method):

    • Weigh equimolar amounts of this compound and HP-β-CD.

    • Place the powders in a mortar and add a small amount of a water/ethanol mixture (1:1 v/v) to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Dissolution Study:

    • Compare the dissolution rate of the prepared inclusion complex to that of a physical mixture of this compound and HP-β-CD, and pure this compound in deionized water.

Data Presentation:

CyclodextrinMolar Ratio (this compound:CD)Illustrative Solubility Enhancement Factor
HP-β-CD1:1~50-fold
1:2~120-fold
β-CD1:1~20-fold

Note: The enhancement factors are illustrative and depend on the specific cyclodextrin and experimental conditions.

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This compound [label="this compound\n(Hydrophobic)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclodextrin [label="Cyclodextrin\n(Hydrophilic exterior,\nhydrophobic interior)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex [label="Inclusion Complex\n(Water-soluble)", fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="Aqueous Medium", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

This compound -> complex; cyclodextrin -> complex; complex -> water [label="Increased Solubility"]; }

Figure 3. Schematic of this compound solubilization via cyclodextrin inclusion complex formation.

Protocol 3: Preparation of a this compound Nanosuspension

Objective: To produce a stable nanosuspension of this compound to improve its dissolution velocity.

Materials:

  • This compound

  • A suitable stabilizer (e.g., Poloxamer 188, or a combination of surfactants like Tween 80 and Span 80)

  • Deionized water

  • High-pressure homogenizer or a bead mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Preparation of the Pre-suspension:

    • Disperse a known amount of this compound in an aqueous solution containing the stabilizer.

    • Stir the mixture at high speed for a few hours to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles). The optimal parameters need to be determined experimentally.

    • Alternatively, use a bead mill with zirconium oxide beads of a specific size and mill for a defined period.

  • Characterization:

    • Measure the particle size distribution and zeta potential of the resulting nanosuspension using a particle size analyzer.

    • Visually inspect for any signs of aggregation or sedimentation over time to assess physical stability.

Data Presentation:

StabilizerConcentration (%)Illustrative Mean Particle Size (nm)Illustrative Zeta Potential (mV)
Poloxamer 1882250-15
Tween 80/Span 801/0.5300-20

Note: These values are for illustrative purposes. The optimal stabilizer and its concentration must be determined experimentally.

This technical support center provides a foundational guide for addressing the insolubility of this compound. For specific experimental needs, further optimization of these protocols is recommended.

Technical Support Center: Chloroneb Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroneb stock solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.

Question: My this compound stock solution appears cloudy or has precipitated. What should I do?

Answer:

Cloudiness or precipitation in your this compound stock solution can be due to several factors:

  • Solvent Choice and Concentration: this compound has varying solubility in different organic solvents. Ensure you are using a suitable solvent and that the concentration does not exceed its solubility limit at the storage temperature.

  • Storage Temperature: Low temperatures can decrease the solubility of this compound, leading to precipitation.

  • Contamination: The introduction of water or other contaminants can reduce solubility.

Troubleshooting Steps:

  • Gently Warm the Solution: Warm the solution in a water bath to a temperature that does not exceed the solvent's boiling point or compromise this compound's stability (ambient temperature is generally safe). Swirl the solution gently to see if the precipitate redissolves.

  • Verify Solvent and Concentration: Double-check your records to confirm the solvent used and the calculated concentration.

  • Filter the Solution: If warming does not resolve the issue, you can filter the solution through a 0.22 µm syringe filter compatible with your solvent to remove the precipitate. Be aware that this will lower the actual concentration of your stock solution. Re-quantification is recommended.

  • Prepare a Fresh Solution: If the problem persists, it is best to prepare a fresh stock solution, paying close attention to the solvent quality and weighing accuracy.

Question: I suspect my this compound stock solution has degraded. How can I confirm this?

Answer:

Degradation of this compound in a stock solution can be influenced by factors such as light exposure, prolonged storage at inappropriate temperatures, and microbial contamination. The primary degradation product of this compound is 2,5-dichloro-4-methoxyphenol (DCMP) through a process of demethylation[1][2].

To confirm degradation, you can use analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): An HPLC system with a UV detector can be used to separate and quantify both this compound and its primary degradation product, DCMP. A decrease in the peak area of this compound and the appearance of a new peak corresponding to DCMP would indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of this compound and its metabolites.

Question: What are the optimal storage conditions for this compound stock solutions to minimize degradation?

Answer:

To ensure the stability of your this compound stock solutions, adhere to the following storage recommendations:

  • Solvent: Use high-purity, anhydrous organic solvents. This compound is stable in common solvents[1].

  • Temperature: Store stock solutions at a consistent temperature. While this compound is stable at ambient temperatures, refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage to minimize any potential degradation[1].

  • Light: Protect solutions from light by storing them in amber vials or by wrapping the container in aluminum foil. Photodegradation can occur upon exposure to UV radiation[2].

  • Container: Use tightly sealed, inert glass containers to prevent solvent evaporation and contamination.

Frequently Asked Questions (FAQs)

Q1: What is the chemical stability of this compound in common laboratory solvents?

A1: this compound is generally stable in common organic solvents such as acetone, methanol, xylene, and dichloromethane at ambient temperatures, especially in the presence of dilute acids or alkalis[1]. However, for long-term storage, it is advisable to keep the solutions in a cool, dark place.

Q2: What is the primary degradation pathway for this compound?

A2: The most common degradation pathway for this compound, particularly through microbial action, is demethylation to form 2,5-dichloro-4-methoxyphenol (DCMP)[1][2].

Q3: Can I store this compound stock solutions at room temperature?

A3: While this compound is reported to be stable at ambient temperatures, for extended periods, it is best practice to store stock solutions in a refrigerator (2-8°C) or freezer (-20°C) to minimize the potential for degradation and solvent evaporation[1].

Q4: How can I prepare a standard stock solution of this compound?

A4: A common procedure for preparing a 1 mg/mL stock solution is as follows:

  • Accurately weigh the desired amount of this compound solid.

  • Dissolve the solid in a small amount of a suitable solvent (e.g., acetone or methanol) in a volumetric flask.

  • Once dissolved, bring the solution to the final volume with the same solvent.

  • Ensure the solution is thoroughly mixed.

  • Store the solution in a properly labeled, sealed, and light-protected container at the recommended temperature.

Quantitative Data

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolubility ( g/100 mL)
Acetone11.5
Dichloromethane13.3
Xylene8.9

Source: University of Hertfordshire, AERU[3]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Acetone

  • Materials:

    • This compound (solid, high purity)

    • Acetone (analytical grade, anhydrous)

    • 10 mL volumetric flask

    • Analytical balance

    • Spatula

    • Weighing paper

    • Amber glass vial with a screw cap

  • Procedure:

    • Accurately weigh 10 mg of this compound onto a piece of weighing paper using an analytical balance.

    • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

    • Add approximately 5 mL of acetone to the volumetric flask.

    • Gently swirl the flask until the this compound is completely dissolved.

    • Add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled amber glass vial for storage.

    • Store the vial in a refrigerator at 4°C.

Protocol 2: Assessment of this compound Degradation by HPLC

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a fresh 1 mg/mL stock solution of this compound to serve as a reference standard.

    • Prepare a working standard of a lower concentration (e.g., 10 µg/mL) by diluting the stock solution with the mobile phase.

    • Dilute a sample of the aged stock solution to be tested to the same theoretical concentration as the working standard.

    • Inject the working standard and the sample of the aged solution onto the HPLC system.

    • Compare the peak area of this compound in the aged sample to that of the fresh working standard. A significant decrease in the peak area suggests degradation.

    • Analyze the chromatogram of the aged sample for the presence of new peaks, which may correspond to degradation products like DCMP.

Visualizations

Chloroneb_Degradation_Pathway This compound This compound (1,4-dichloro-2,5-dimethoxybenzene) DCMP DCMP (2,5-dichloro-4-methoxyphenol) This compound->DCMP Demethylation (Microbial action or Photodegradation)

Caption: Primary degradation pathway of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep Prepare fresh this compound stock solution (Reference) hplc Analyze both solutions by HPLC prep->hplc age Prepare this compound stock solution for aging store Store aged solution under specific conditions (e.g., 4°C, dark) age->store store->hplc compare Compare peak areas of This compound and look for degradation products hplc->compare stable No significant change: Stable compare->stable degraded Decreased this compound peak & new peaks: Degraded compare->degraded

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic start Issue with this compound Stock Solution precipitate Precipitate or Cloudiness? start->precipitate degradation Suspected Degradation? start->degradation warm Gently warm solution precipitate->warm Yes analyze Analyze by HPLC/GC-MS degradation->analyze Yes check Verify solvent and concentration warm->check Issue persists filter Filter and re-quantify check->filter Issue persists remake Prepare fresh solution filter->remake Issue persists confirm Confirm degradation by comparing to a fresh standard analyze->confirm confirm->remake Degradation confirmed

Caption: Troubleshooting decision tree for this compound solutions.

References

Technical Support Center: Chloroneb Detection by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the detection of chloroneb using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common sources of interference in this compound GC-MS analysis?

A1: The most significant and common source of interference in the GC-MS analysis of this compound is the sample matrix itself, leading to what are known as "matrix effects."[1][2][3][4][5][6] These effects can manifest as signal suppression or enhancement of the this compound peak, leading to inaccurate quantification.[2][5][6] Matrix interferences are caused by co-eluting compounds from the sample that can affect the ionization efficiency of this compound in the MS source.[2]

Another potential source of interference is the presence of chemical compounds with similar retention times and mass spectral fragmentation patterns to this compound.

Q2: My this compound peak is showing poor shape (e.g., tailing or fronting). What could be the cause?

A2: Poor peak shape for this compound can be attributed to several factors:

  • Active sites in the GC system: The injector liner, column, or even the MS source can have active sites that interact with the analyte, causing peak tailing.

  • Improper injection technique: A slow or inconsistent injection can lead to peak broadening.

  • Column degradation: Over time, the stationary phase of the GC column can degrade, leading to poor peak shape.

  • Matrix effects: High concentrations of matrix components can overload the column, affecting the chromatography of the target analyte.

Troubleshooting Steps:

  • Deactivate the liner: Use a deactivated liner or replace it if it's old.

  • Column maintenance: Trim the first few centimeters of the column to remove any accumulated non-volatile residues.

  • Optimize injection parameters: Ensure a fast and clean injection.

  • Sample cleanup: Employ a robust sample preparation method to remove matrix interferences.

Q3: I am observing unexpected peaks around the retention time of this compound. How can I identify if they are interfering with my analysis?

A3: To determine if co-eluting peaks are interfering with your this compound analysis, you need to compare their mass spectra with that of this compound.

Key Identifiers for this compound:

  • Retention Time: Under specific GC conditions (e.g., SH-Rxi-5Sil MS column, 30 m x 0.25 mm I.D., 0.25 µm), this compound has a retention time of approximately 3.36 minutes.[7]

  • Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is characterized by the following key mass-to-charge ratios (m/z):

    • Molecular Ion (M+): m/z 206

    • Base Peak: m/z 191

    • Other significant fragments: m/z 193, 208, 141[1][3]

Potential Interfering Compounds:

Based on retention time data from multi-residue pesticide analysis, the following compounds may have retention times close to this compound and should be monitored if suspected in the sample:

  • Crimidine: ~3.31 min[7]

  • Simetryn: ~3.24 min[7]

  • Prothiofos: ~3.47 min[7]

  • Bifenazate: ~3.52 min[7]

To confirm interference, you will need to obtain the mass spectra of these compounds and compare their fragmentation patterns with that of this compound.

Q4: How can I minimize or eliminate matrix effects in my this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: This is the most critical step.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for extracting pesticides from various matrices.[8]

    • Solid-Phase Extraction (SPE): SPE can be used for cleanup after initial extraction to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[9]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the ionization of this compound.

  • Instrumental Approaches:

    • Use of a Guard Column: A guard column can trap non-volatile matrix components and protect the analytical column.

    • Pulsed Splitless Injection: This technique can improve the transfer of the analyte to the column while minimizing the introduction of matrix components.[9]

Experimental Protocols

GC-MS Method for this compound Analysis (Based on EPA Method 525.3)

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS Method for Soil)

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

  • For cleanup (dispersive SPE), transfer 1 mL of the extract to a 2 mL microcentrifuge tube containing appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

2. GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)[9]
Injection ModePulsed Splitless[9]
Injection Volume1 µL
Inlet Temperature280 °C[9]
Carrier GasHelium at a constant flow of 1.5 mL/min[9]
Oven ProgramInitial 60°C (hold 3 min), ramp to 180°C at 20°C/min (hold 3 min), ramp to 260°C at 15°C/min (hold 3 min), ramp to 300°C at 10°C/min (hold 6 min)[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for this compound m/z 191 (Quantifier), m/z 206 , m/z 193 (Qualifiers)[1][3]

Data Presentation

Table 1: this compound and Potential Co-eluting Compounds Retention Times

CompoundRetention Time (min)
Simetryn3.24[7]
Crimidine3.31[7]
This compound 3.36 [7]
Prothiofos3.47[7]
Bifenazate3.52[7]

Table 2: Key Mass Spectral Fragments for this compound Identification

Fragmentm/zRelative Abundance
[M-CH₃]+191Base Peak (100%)[1][3]
[M]+206~71%[3]
Isotope Peak of 191193~66%[3]
Isotope Peak of 206208~48%[3]
Further Fragmentation141~30%[3]

Visualizations

GCMS_Troubleshooting start Problem Encountered (e.g., Poor Peak Shape, Inaccurate Results) check_system Check GC-MS System Suitability start->check_system Is the system performing as expected? check_interference Investigate Potential Interferences check_system->check_interference Yes matrix_effects Matrix Effects check_interference->matrix_effects Signal Suppression/Enhancement chemical_interference Chemical Interference (Co-elution) check_interference->chemical_interference Unexpected Peaks optimize_sample_prep Optimize Sample Preparation (e.g., QuEChERS, SPE) matrix_effects->optimize_sample_prep matrix_matched_cal Use Matrix-Matched Calibration matrix_effects->matrix_matched_cal modify_gc_method Modify GC Method (e.g., Temperature Program) chemical_interference->modify_gc_method confirm_ms Confirm with MS/MS or High-Resolution MS chemical_interference->confirm_ms solution Accurate this compound Detection optimize_sample_prep->solution matrix_matched_cal->solution modify_gc_method->solution confirm_ms->solution

Caption: Troubleshooting workflow for interference in this compound GC-MS analysis.

Sample_Prep_Workflow sample Homogenized Sample (e.g., Soil, Agricultural Product) extraction Extraction (e.g., with Acetonitrile) sample->extraction partitioning Partitioning (Addition of QuEChERS Salts) extraction->partitioning centrifugation1 Centrifugation partitioning->centrifugation1 cleanup Dispersive SPE Cleanup (e.g., PSA, C18, MgSO4) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 analysis GC-MS Analysis centrifugation2->analysis Supernatant

Caption: General QuEChERS sample preparation workflow for this compound analysis.

References

Technical Support Center: Optimizing Chloroneb Concentration for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroneb. Our goal is to help you optimize its concentration for effective fungal growth inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is classified as a Fungicide Resistance Action Committee (FRAC) Group 14 fungicide. Its primary mode of action is the inhibition of DNA synthesis in fungi, specifically by targeting DNA polymerase.[1] This disruption of DNA replication ultimately prevents fungal cell division and growth.

Q2: Which fungal species is this compound effective against?

A2: this compound is known to be effective against a range of fungal pathogens, including those responsible for snow mold, blights, brown patch, and damping-off.[2] It is commonly used to control turf diseases such as Pythium blight and has shown efficacy against Rhizoctonia solani.[3][4]

Q3: What is the recommended starting concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound can vary significantly depending on the fungal species, isolate sensitivity, and experimental conditions. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC). A suggested starting range for testing is typically between 0.1 and 100 µg/mL.

Q4: Is this compound systemic in plants?

A4: Yes, this compound is considered a systemic fungicide.[2] It can be absorbed by the roots and translocated within the plant, providing protection from the inside.

Troubleshooting Guide

Problem 1: Inconsistent or no fungal inhibition observed.

Possible Cause Troubleshooting Step
Inaccurate Concentration: Errors in calculating or preparing the this compound stock solution or dilutions.Double-check all calculations. Prepare a fresh stock solution and serial dilutions.
Low Solubility: this compound has low aqueous solubility, which can lead to precipitation in the culture medium and a lower effective concentration.Prepare a stock solution in an appropriate solvent like dimethyl sulfoxide (DMSO) before diluting it in the culture medium. Ensure the final DMSO concentration is not toxic to the fungus (typically ≤1%). Visually inspect for any precipitation.
Fungal Resistance: The fungal isolate may have developed resistance to this compound.Test a known sensitive (wild-type) strain as a positive control. If the control is inhibited but the test strain is not, it may indicate resistance.
Degradation of this compound: this compound may be degraded by microorganisms in the soil or culture medium over time.[5]Prepare fresh this compound-amended media for each experiment. Minimize the time between media preparation and inoculation.
Incorrect pH of Medium: The pH of the culture medium can affect the stability and activity of the fungicide.Ensure the pH of the culture medium is within the optimal range for both fungal growth and this compound stability.

Problem 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Uneven Inoculum: Inconsistent amount of fungal inoculum (spores or mycelial plugs) across replicates.Standardize the inoculum preparation. For spores, use a hemocytometer to count and adjust the concentration. For mycelial plugs, use a cork borer to ensure uniform size.
Incomplete Mixing: The fungicide is not evenly distributed throughout the culture medium.Thoroughly vortex the fungicide stock solution before adding it to the medium. Ensure the amended medium is well-mixed before pouring plates or dispensing into wells.
Edge Effects in Plates: Wells or areas on the edge of microplates or Petri dishes may experience different evaporation rates, affecting concentrations.Avoid using the outer wells of microplates for critical measurements. Ensure proper sealing of Petri dishes to minimize evaporation.

Data Presentation

The following tables summarize the effective concentrations of various fungicides against common fungal pathogens. Note: Specific EC50 and MIC values for this compound are not consistently reported in the literature. Researchers should determine these values experimentally for their specific fungal isolates.

Table 1: In Vitro Efficacy of Fungicides Against Rhizoctonia solani

FungicideEC50 (µg/mL)Reference
Iprodione0.43[6]
Azoxystrobin596.60[6]
Pencycuron0.1 x 10⁻³[2]
Fludioxonil0.06 x 10⁻³[2]
Hexaconazole0.0386[7]
Thifluzamide0.0659[7]
Difenoconazole0.663[7]
Azoxystrobin1.508[7]

Table 2: In Vitro Efficacy of Fungicides Against Pythium aphanidermatum

FungicideConcentration Range for 100% Inhibition (µg/mL)Reference
Mefenoxam0.625 - 10[8]
Pyraclostrobin0.019 - 5[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Filamentous Fungi (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

  • Materials:

    • Fungal isolate

    • Potato Dextrose Broth (PDB) or other suitable liquid medium

    • This compound stock solution

    • Sterile 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a fungal spore suspension and adjust the concentration to 1-5 x 10⁴ CFU/mL in the test medium.

    • Prepare serial twofold dilutions of the this compound stock solution in the test medium in the wells of a 96-well plate.

    • Add the fungal spore suspension to each well.

    • Include a positive control (fungus in medium without this compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the fungus for 48-72 hours.

    • The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Visualizations

Diagram 1: General Workflow for Optimizing this compound Concentration

G prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in Culture Medium prep_stock->serial_dilution inoculate Inoculate with Fungal Culture serial_dilution->inoculate incubate Incubate under Optimal Conditions inoculate->incubate assess Assess Fungal Growth (e.g., visual, OD) incubate->assess determine_mic Determine MIC/EC50 assess->determine_mic optimize Optimize Concentration for Further Experiments determine_mic->optimize

Caption: A flowchart outlining the key steps for determining the optimal inhibitory concentration of this compound.

Diagram 2: Troubleshooting Logic for Poor Fungal Inhibition

G start Poor Inhibition Observed check_solubility Is this compound Precipitated? start->check_solubility check_control Is Positive Control (Sensitive Strain) Inhibited? check_solubility->check_control No solubility_issue Solubility Issue: Adjust Solvent/Concentration check_solubility->solubility_issue Yes check_concentration Are Calculations and Dilutions Correct? check_control->check_concentration Yes resistance Potential Resistance check_control->resistance No concentration_error Concentration Error: Recalculate and Re-prepare check_concentration->concentration_error No

Caption: A decision tree to guide troubleshooting when expected fungal inhibition by this compound is not achieved.

Diagram 3: Simplified Representation of this compound's Mode of Action

G This compound This compound dna_polymerase Fungal DNA Polymerase This compound->dna_polymerase Inhibits dna_replication DNA Replication dna_polymerase->dna_replication cell_division Fungal Cell Division dna_replication->cell_division growth_inhibition Fungal Growth Inhibition cell_division->growth_inhibition

Caption: A simplified pathway showing this compound's inhibition of DNA polymerase, leading to fungal growth inhibition.

References

inconsistent results with chloroneb in plate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with chloroneb in plate assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide. Its primary mode of action is believed to be the inhibition of lipid peroxidation, which disrupts fungal cell membranes.[1][2] There is also evidence suggesting it may interfere with DNA polymerization.[3]

Q2: Why am I seeing variable or no zones of inhibition in my this compound plate assays?

Inconsistent results with this compound can stem from several factors related to its physicochemical properties and the experimental setup. Key reasons include its low aqueous solubility and high volatility, which can lead to uneven distribution in the agar and loss from the plate, respectively.[3] Other factors such as improper solvent selection, incorrect incubation conditions, and the development of fungal resistance can also contribute to variability.

Q3: What are the optimal storage conditions for this compound?

This compound should be stored in a cool, dry, and dark place. It is stable at room temperature in the absence of light and moisture. For long-term storage, refrigeration is recommended to minimize volatility.[3]

Q4: Can fungal resistance to this compound develop?

Yes, fungal resistance to this compound has been documented. For instance, resistant mutants of Aspergillus nidulans have been reported. If you observe a sudden loss of efficacy, it is important to consider the possibility of resistance development in your fungal strains.

Troubleshooting Guide

Issue 1: No or smaller-than-expected zones of inhibition.
Possible Cause Troubleshooting Step
Low Solubility of this compound Ensure this compound is completely dissolved in an appropriate organic solvent before adding it to the culture medium. Use a minimal amount of a suitable solvent like acetone or ethanol.
High Volatility of this compound Seal plates with parafilm immediately after inoculation to prevent the evaporation of this compound. Avoid prolonged exposure of the stock solution and plates to the air.
Incorrect Drug Concentration Verify the calculations for your stock solution and final concentrations in the agar. Prepare fresh stock solutions regularly.
Fungal Resistance Test a known susceptible control strain to confirm the activity of your this compound stock. If the control strain shows susceptibility, your test strain may have developed resistance.
Suboptimal Incubation Conditions Ensure the incubator temperature and humidity are optimal for the growth of the target fungus.
Issue 2: Irregular or inconsistent zone of inhibition shapes.
Possible Cause Troubleshooting Step
Uneven Drug Distribution After adding the this compound solution to the molten agar, swirl the flask thoroughly but gently to ensure a homogenous mixture before pouring the plates. Avoid introducing air bubbles.
Uneven Agar Depth Pour agar plates on a level surface to ensure a uniform depth. Inconsistent agar depth can affect the diffusion of this compound.
Inoculum Not Uniformly Spread Ensure the fungal inoculum is spread evenly across the entire surface of the agar plate.
Issue 3: High variability between replicate plates.
Possible Cause Troubleshooting Step
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes of inoculum and this compound solution.
Inconsistent Incubation Stack plates uniformly in the incubator to ensure consistent temperature and gas exchange for all plates.
Variability in Media Preparation Prepare a single large batch of this compound-amended agar for all replicate plates in an experiment to minimize variation.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20-25°C)
Water0.008[3]
Acetone115[3]
Dichloromethane133[3]
Dimethylformamide118[3]
Xylene89[3]
Ethanol15.9

Table 2: Reported Inhibitory Concentrations of this compound

Fungal SpeciesAssay TypeConcentration (µM)Observed Effect
Aspergillus nidulansComplete Media20-4030-67% growth inhibition[3]

Experimental Protocols

Protocol: Agar Dilution Susceptibility Testing for this compound

This protocol is adapted from standard antifungal susceptibility testing methods.

1. Preparation of this compound Stock Solution: a. Weigh out the desired amount of this compound powder using an analytical balance. b. Dissolve the powder in a minimal amount of a suitable sterile solvent (e.g., acetone or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

2. Preparation of this compound-Amended Agar Plates: a. Prepare Potato Dextrose Agar (PDA) or another suitable fungal growth medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten agar to 45-50°C in a water bath. c. Prepare a series of dilutions from your this compound stock solution. d. Add the appropriate volume of each this compound dilution to separate flasks of molten agar to achieve the desired final concentrations. Also, prepare a solvent-only control plate. e. Swirl each flask gently but thoroughly to ensure even distribution of this compound. f. Aseptically pour the agar into sterile Petri dishes to a uniform depth (approximately 4 mm). g. Allow the plates to solidify on a level surface.

3. Inoculum Preparation: a. Grow the fungal isolate on a fresh agar plate for the appropriate time to achieve good sporulation or mycelial growth. b. Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) containing 0.05% Tween 80. c. Adjust the suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a hemocytometer or by adjusting the optical density.

4. Inoculation and Incubation: a. Spot-inoculate a small, defined volume (e.g., 10 µL) of the fungal suspension onto the surface of each this compound-amended and control plate. b. Allow the inoculum spots to dry completely before inverting the plates. c. Seal the plates with parafilm. d. Incubate the plates at the optimal temperature for the growth of the test fungus until growth in the control plate is satisfactory.

5. Interpretation of Results: a. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible fungal growth.

Visualizations

Chloroneb_Troubleshooting Inconsistent_Results Inconsistent Results No_Inhibition No/Small Inhibition Zone Inconsistent_Results->No_Inhibition Leads to Irregular_Zone Irregular Zone Shape Inconsistent_Results->Irregular_Zone Leads to High_Variability High Replicate Variability Inconsistent_Results->High_Variability Leads to Solubility Low Solubility No_Inhibition->Solubility Caused by Volatility High Volatility No_Inhibition->Volatility Caused by Concentration Incorrect Concentration No_Inhibition->Concentration Caused by Resistance Fungal Resistance No_Inhibition->Resistance Caused by Distribution Uneven Distribution Irregular_Zone->Distribution Caused by Agar_Depth Uneven Agar Depth Irregular_Zone->Agar_Depth Caused by Inoculum_Spread Uneven Inoculum Irregular_Zone->Inoculum_Spread Caused by Pipetting Pipetting Errors High_Variability->Pipetting Caused by Incubation Inconsistent Incubation High_Variability->Incubation Caused by Media_Prep Media Prep Variation High_Variability->Media_Prep Caused by

Caption: Troubleshooting logic for inconsistent this compound assay results.

Chloroneb_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Amend_Agar Amend Molten Agar with this compound Stock_Solution->Amend_Agar Media_Agar Prepare & Sterilize Fungal Growth Medium Media_Agar->Amend_Agar Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Pour_Plates Pour Plates Amend_Agar->Pour_Plates Pour_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Read & Record Results Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Chloroneb_MoA This compound This compound Lipid_Peroxidation Inhibition of Lipid Peroxidation This compound->Lipid_Peroxidation Proposed Mechanism DNA_Polymerization Interference with DNA Polymerization This compound->DNA_Polymerization Proposed Mechanism Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Leads to Replication_Inhibition Inhibition of Fungal Replication DNA_Polymerization->Replication_Inhibition Leads to Fungal_Death Fungal Cell Death Membrane_Damage->Fungal_Death Replication_Inhibition->Fungal_Death

References

Chloroneb Stability Under Diverse pH and Temperature Regimes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the fungicide chloroneb under various pH and temperature conditions. This document aims to offer clear, actionable insights and standardized protocols to ensure the accuracy and reproducibility of experimental results.

Executive Summary

Extensive evaluation of available data indicates that this compound is a highly stable compound across a range of pH and temperature conditions commonly encountered in laboratory settings. Studies submitted to the U.S. Environmental Protection Agency (EPA) have demonstrated no observable degradation of this compound in aqueous solutions, even under acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions over a 44-hour period.[1] Furthermore, this compound exhibits thermal stability at temperatures up to 268°C.[2] This inherent stability is a critical factor for consideration in the design of experimental protocols and in the handling and storage of this compound-containing solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH levels?

A1: this compound is exceptionally stable in aqueous solutions across a wide pH range. A study involving a 650 ppm aqueous solution of a this compound formulation showed no detectable hydrolysis products.[1] The same study also reported no degradation when the formulation was maintained in 0.1 N HCl (acidic) or 0.1 N NaOH (alkaline) for 44 hours.[1] This suggests that for typical experimental durations, significant pH-mediated degradation is not expected.

Q2: How does temperature affect the stability of this compound?

A2: this compound is thermally stable, with a decomposition temperature of up to 268°C.[2] At ambient laboratory temperatures, the compound is considered stable.[2] Therefore, temperature fluctuations within a typical laboratory environment are unlikely to impact the integrity of this compound.

Q3: Are there any known degradation products of this compound under normal experimental conditions?

A3: Based on available hydrolysis studies, no degradation products of this compound were detected in aqueous solutions under acidic, neutral, or alkaline conditions.[1] This lack of degradation simplifies analytical procedures as the presence of degradants is not a primary concern under standard experimental timeframes.

Q4: I am observing unexpected results in my experiments with this compound. Could it be due to degradation?

A4: While this compound is highly stable, unexpected results can arise from other factors. Before attributing anomalies to chemical degradation, it is crucial to verify the following:

  • Purity of the this compound standard: Ensure the starting material meets the required purity specifications.
  • Solvent purity and stability: Impurities in solvents can potentially interact with the analyte.
  • Proper storage of stock solutions: While stable, prolonged storage under improper conditions (e.g., exposure to UV light) should be avoided.
  • Calibration of analytical instruments: Regular calibration and maintenance of instruments like GC-MS or LC-MS are essential for accurate quantification.[3][4][5]
  • Matrix effects: If working with complex biological or environmental samples, matrix components can interfere with the analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical readings of this compound concentration Instrument drift or contamination.Recalibrate the analytical instrument (e.g., GC-MS, LC-MS). Run a blank solvent injection to check for system contamination.
Improperly prepared standard solutions.Prepare fresh calibration standards from a reliable source of this compound. Verify the accuracy of weighing and dilution steps.
Apparent loss of this compound in a buffered solution over a short period Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.
Precipitation from solution.Verify that the concentration of this compound does not exceed its solubility in the chosen solvent system.
Suspected degradation despite reported stability Presence of a strong oxidizing or reducing agent in the experimental matrix.While stable under general acidic and alkaline conditions, extreme chemical environments were not extensively studied. Analyze the matrix for potential reactive species.
Photodegradation from prolonged exposure to high-intensity light.Store stock solutions and experimental samples in amber vials or protect them from direct light.

Data on this compound Stability

Given the high stability of this compound, quantitative data on its degradation (e.g., half-life) is not available in the literature, as no significant degradation has been observed under typical test conditions. The following table summarizes its stability profile based on the available information.

Condition pH Temperature Observation Reference
Aqueous SolutionNot SpecifiedAmbientNo hydrolysis products detected.[1]
Acidic Solution0.1 N HClAmbientNo degradation observed over 44 hours.[1]
Alkaline Solution0.1 N NaOHAmbientNo degradation observed over 44 hours.[1]
ThermalNot ApplicableUp to 268°CStable.[2]

Experimental Protocols

While specific degradation studies for this compound are not commonly performed due to its stability, a standard protocol for assessing the hydrolysis of a chemical substance as a function of pH is outlined below. This protocol is based on established guidelines such as OECD Guideline 111 and US EPA OCSPP 835.2120.[6]

Protocol: Hydrolysis of this compound as a Function of pH

1. Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at different pH values.

2. Materials:

  • This compound (analytical standard)
  • Sterile aqueous buffer solutions:
  • pH 4 (e.g., citrate buffer)
  • pH 7 (e.g., phosphate buffer)
  • pH 9 (e.g., borate buffer)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Sterile, amber glass vessels with screw caps
  • Constant temperature chamber or water bath
  • Analytical instrument (e.g., GC-MS or LC-MS) for quantification of this compound.

3. Procedure:

  • Prepare a stock solution of this compound in acetonitrile.
  • In triplicate for each pH, add a small volume of the this compound stock solution to the sterile buffer solutions in the amber glass vessels to achieve a final concentration well below the solubility limit of this compound in water. The final concentration of acetonitrile should be minimal (typically <1%) to avoid co-solvent effects.
  • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
  • At predetermined time intervals (e.g., 0, 1, 2, 7, 14, and 30 days), withdraw an aliquot from each replicate.
  • Immediately analyze the samples for the concentration of this compound using a validated analytical method.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature combination.
  • If degradation is observed, determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and the half-life (t½).

Visualizations

Chloroneb_Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution spike Spike Buffers with this compound prep_stock->spike prep_buffers Prepare Sterile pH Buffers (4, 7, 9) prep_buffers->spike incubate Incubate at Constant Temperature (in dark) spike->incubate sample Sample at Time Intervals incubate->sample analyze Quantify this compound (GC-MS or LC-MS) sample->analyze data_analysis Plot Concentration vs. Time Calculate Rate Constants analyze->data_analysis report Report Stability/ Degradation Profile data_analysis->report Factors_Affecting_Pesticide_Stability cluster_chemical Chemical Factors cluster_physical Physical Factors center_node Pesticide Stability pH pH of Solution (Acidic/Neutral/Alkaline) pH->center_node Hydrolysis Oxidation Presence of Oxidizing Agents Oxidation->center_node Reduction Presence of Reducing Agents Reduction->center_node Temp Temperature Temp->center_node Affects Reaction Rates Light Light Exposure (Photodegradation) Light->center_node

References

Technical Support Center: Troubleshooting Chloroneb Recovery from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of chloroneb from soil samples during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am experiencing consistently low recovery of this compound from my soil samples. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound is a common issue stemming from the complex nature of the soil matrix. The primary factors to investigate are the extraction efficiency, matrix effects, and potential degradation of the analyte.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Solvent Choice: Ensure the extraction solvent is appropriate for this compound. Acetonitrile is commonly used in QuEChERS methods, while ethyl acetate and methylene chloride/acetone mixtures are also effective.[1][2]

    • Extraction Time and Technique: Soil can have strong interactions with pesticides, requiring longer extraction times compared to other matrices.[3][4] If using a manual shaking method, ensure it is vigorous and sufficiently long (e.g., 5 minutes).[3][4] Mechanical shaking or vortexing can improve consistency.

    • Sample Hydration: For dry soil samples, adding water and allowing the sample to hydrate for at least 30 minutes before adding the extraction solvent can significantly improve recovery.[3][4]

  • Assess and Mitigate Matrix Effects:

    • Soil Composition: Soil is a heterogeneous mixture of organic matter, clay, and inorganic materials.[3][4][5] this compound can bind strongly to organic matter and clay particles, preventing its efficient extraction.

    • Cleanup (dSPE): The QuEChERS method incorporates a dispersive solid-phase extraction (dSPE) cleanup step.[3] This step uses sorbents like PSA (primary secondary amine) to remove interfering matrix components. For soils with high organic content, using C18 in combination with PSA can yield cleaner extracts.[3]

    • Matrix-Matched Calibration: To compensate for matrix effects that are not removed by cleanup, it is crucial to prepare calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure.[6] This helps to correct for signal suppression or enhancement caused by co-extracted matrix components.[6][7]

  • Check for Analyte Degradation:

    • pH of the Soil: The pH of the soil can influence the stability of this compound. While this compound is relatively stable, some pesticides are susceptible to degradation at certain pH values.[3] Using buffered QuEChERS salts (e.g., citrate or acetate buffers) can help maintain a stable pH during extraction.[8]

    • Microbial Degradation: Soil microorganisms can metabolize this compound.[9] While this is more of a factor in environmental fate studies, ensure that samples are stored properly (e.g., frozen) if there is a delay between collection and extraction to minimize microbial activity.

Question 2: My this compound recovery is variable and not reproducible. What should I check in my workflow?

Answer:

Variability in recovery often points to inconsistencies in the sample preparation and extraction process.

Troubleshooting Steps:

  • Homogenization: Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. Pesticides may not be evenly distributed in the soil.

  • Accurate Measurements: Precisely measure the soil weight, solvent volumes, and salt/sorbent amounts. Small variations can lead to different extraction efficiencies and matrix effects.

  • Consistent Shaking/Vortexing: Use a mechanical shaker or vortexer for a consistent duration and speed for all samples.[3][4] Manual shaking can be a significant source of variability.

  • Temperature Control: Perform extractions at a consistent temperature, as solvent properties and extraction kinetics can be temperature-dependent.

  • Internal Standard Use: Incorporate an internal standard (IS) early in the sample preparation process. A suitable IS can help to correct for losses during sample preparation and variability in instrument response.

Question 3: Should I use the QuEChERS method for this compound extraction from soil? Are there alternatives?

Answer:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and generally effective for pesticide analysis in soil due to its speed and simplicity.[4][5] However, its effectiveness can be matrix-dependent.[5]

Alternatives to QuEChERS:

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than dSPE, leading to cleaner extracts and potentially better recovery for complex matrices.[10] It involves passing the initial solvent extract through a cartridge containing a sorbent that retains the analyte of interest while allowing interferences to pass through. The analyte is then eluted with a stronger solvent.

  • Traditional Liquid-Solid Extraction: Methods using soxhlet, sonication, or pressurized liquid extraction can also be employed. These are often more time-consuming and require larger volumes of solvent but can be very effective for strongly bound residues.[5]

Data Summary

The recovery of pesticides from soil is highly dependent on the method, soil type, and analyte properties. While specific recovery data for this compound across a wide range of conditions is not consolidated in a single source, the following table summarizes typical recovery expectations for pesticides from soil using the QuEChERS method, which is generally applicable.

ParameterConditionTypical Recovery (%)Reference
Extraction Method QuEChERS with Acetonitrile70 - 120%[8]
Soil Type High Organic MatterMay be lower; requires optimization[3][11]
Cleanup (dSPE) PSA + C18Generally provides cleaner extracts than PSA alone[3]
pH Buffering Acetate or Citrate BufferHelps to achieve adequate recoveries for pH-sensitive analytes[8]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is a generalized procedure based on common QuEChERS methodologies.[3][4][8]

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of deionized water, vortex briefly, and let it hydrate for 30 minutes.[3][4]

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously (e.g., using a mechanical shaker) for 5 minutes to extract the this compound.[3]

  • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate or citrate).[8]

  • Immediately shake for another 2 minutes.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. The top layer is the acetonitrile extract containing this compound.[3]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL dSPE tube containing magnesium sulfate, PSA, and C18 sorbents.[3]

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at high rcf (e.g., ≥5000) for 2 minutes.[3]

  • The resulting supernatant is the cleaned extract.

3. Analysis:

  • Filter the cleaned extract through a 0.2 µm syringe filter into an autosampler vial.[3]

  • Analyze the extract using GC-MS or LC-MS/MS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the instrumental analysis of this compound.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (GC/MS).[2]

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Injection: Inject 1-2 µL of the final extract into the GC inlet.

  • Temperature Program:

    • Initial Temperature: e.g., 70°C, hold for 2 minutes.

    • Ramp: e.g., 25°C/minute to 150°C, then 10°C/minute to 280°C, hold for 5 minutes.

    • This program should be optimized for the specific instrument and column.

  • Detection: Use the mass spectrometer in either full scan mode to identify analytes or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation of this compound.[2]

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting Poor this compound Recovery start Start: Poor or Variable Recovery q1 Is the extraction method optimized? start->q1 s1 Verify solvent choice, hydration step for dry soil, and extraction time/vigor. q1->s1 No q2 Are matrix effects being addressed? q1->q2 Yes s1->q2 s2 Implement or optimize dSPE cleanup (e.g., add C18). Use matrix-matched calibration standards. q2->s2 No q3 Is the analytical method performing correctly? q2->q3 Yes s2->q3 s3 Check instrument calibration, GC inlet maintenance, and column performance. Use an internal standard. q3->s3 No end Resolution: Improved Recovery q3->end Yes s3->end

Caption: A flowchart for troubleshooting poor this compound recovery from soil.

Factors Affecting this compound Recovery

G cluster_1 Key Factors Influencing this compound Recovery from Soil This compound This compound in Soil Extraction Extraction Process (Solvent, Time, pH) This compound->Extraction Cleanup Sample Cleanup (dSPE / SPE) Extraction->Cleanup SoilMatrix Soil Matrix Properties (Organic Matter, Clay, pH) SoilMatrix->Extraction influences efficiency SoilMatrix->Cleanup creates interferences Analysis Final Analysis (GC-MS / LC-MS) Cleanup->Analysis Recovery Analyte Recovery Analysis->Recovery

Caption: Factors that influence the recovery of this compound from soil samples.

References

Technical Support Center: Chloroneb Cross-Reactivity in Fungicide Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of the fungicide chloroneb with other fungicides in various analytical assays. Understanding potential cross-reactivity is crucial for accurate experimental results and reliable data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a systemic fungicide, chemically identified as 1,4-dichloro-2,5-dimethoxybenzene. It belongs to the aromatic hydrocarbon class of fungicides. According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under FRAC Group 14. This group also includes other aromatic hydrocarbon fungicides such as biphenyl, dicloran, quintozene (PCNB), tecnazene (TCNB), and tolclofos-methyl. Fungicides within the same FRAC group may exhibit cross-resistance in fungal populations, and their structural similarities can lead to cross-reactivity in analytical assays.

Q2: Why is it important to consider this compound's cross-reactivity in my experiments?

Cross-reactivity occurs when an assay designed to detect a specific analyte, in this case, this compound, also detects other, structurally related compounds. This can lead to inaccurate quantification, false-positive results, or misinterpretation of the data. For researchers working on fungicide detection, residue analysis, or environmental monitoring, understanding the potential for cross-reactivity is essential for developing robust and specific analytical methods.

Q3: Which fungicides are most likely to cross-react with this compound in an assay?

Fungicides with a similar chemical structure to this compound are the most likely candidates for cross-reactivity. Given that this compound is a chlorinated dimethoxybenzene, other fungicides in FRAC Group 14 (aromatic hydrocarbons) should be considered as potential cross-reactants. These include:

  • Quintozene (PCNB): A chlorinated nitrobenzene.

  • Dicloran: A chlorinated nitroaniline.

  • Tecnazene: A chlorinated nitrobenzene.

  • Tolclofos-methyl: An organophosphate with a dichlorinated phenyl group.

The degree of cross-reactivity will depend on the specificity of the antibody or detection method used in the assay.

Q4: Does this compound's primary metabolite cross-react with assays designed for the parent compound?

The primary metabolite of this compound is 2,5-dichloro-4-methoxyphenol (DCMP).[1] This metabolite is formed through the demethylation of this compound. While DCMP is generally less persistent than this compound, its presence in a sample could potentially lead to cross-reactivity in an assay designed to detect this compound, especially if the assay's antibody recognizes epitopes common to both molecules. The extent of this cross-reactivity would need to be empirically determined for each specific assay.

Troubleshooting Guide

Issue: My assay for a different fungicide is showing unexpectedly high readings in samples where this compound might be present.

Possible Cause: Cross-reactivity of your assay with this compound.

Troubleshooting Steps:

  • Review the structural similarities: Compare the chemical structure of your target fungicide with that of this compound (1,4-dichloro-2,5-dimethoxybenzene). Significant similarities in the aromatic ring, chlorine substitution, or methoxy groups could indicate a higher likelihood of cross-reactivity.

  • Perform a cross-reactivity test:

    • Prepare a standard solution of this compound.

    • Run this standard in your assay at various concentrations.

    • If the assay shows a response to this compound, you have confirmed cross-reactivity.

  • Quantify the cross-reactivity: Determine the concentration of this compound that gives the same response as a known concentration of your target analyte. This will allow you to calculate a cross-reactivity percentage and potentially correct your results.

Issue: I am developing an immunoassay for this compound and need to ensure its specificity.

Possible Cause: The developed antibodies may recognize other structurally similar fungicides.

Troubleshooting Steps:

  • Identify potential cross-reactants: Compile a list of fungicides that are structurally similar to this compound, paying close attention to those in FRAC Group 14. Also, include the primary metabolite of this compound, 2,5-dichloro-4-methoxyphenol (DCMP).

  • Conduct a comprehensive cross-reactivity study:

    • Test each potential cross-reactant individually in your this compound assay across a range of concentrations.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the signal) for each compound.

    • Calculate the percent cross-reactivity for each compound relative to this compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

  • Optimize assay conditions: If significant cross-reactivity is observed, you may be able to improve specificity by modifying assay parameters such as antibody concentration, incubation times, and buffer composition.

Quantitative Data on Structurally Similar Fungicides

FungicideFRAC GroupChemical ClassKey Structural Similarities to this compound
This compound 14Aromatic Hydrocarbon1,4-dichloro-2,5-dimethoxybenzene
Quintozene (PCNB)14Aromatic HydrocarbonChlorinated benzene ring
Dicloran14Aromatic HydrocarbonDichloro-substituted benzene ring
Tecnazene14Aromatic HydrocarbonChlorinated benzene ring
Tolclofos-methyl14Aromatic HydrocarbonDichlorinated phenyl group

Experimental Protocols

Protocol for Assessing Cross-Reactivity in a Competitive ELISA

This protocol provides a general framework for determining the cross-reactivity of other fungicides in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for this compound.

Materials:

  • Microtiter plates coated with a this compound-protein conjugate.

  • This compound standard solutions of known concentrations.

  • Standard solutions of potential cross-reacting fungicides.

  • Anti-chloroneb primary antibody.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution for the enzyme.

  • Stop solution.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Microplate reader.

Procedure:

  • Plate Preparation: If not pre-coated, coat microtiter plate wells with a this compound-protein conjugate and incubate overnight at 4°C. Wash the plates with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plates.

  • Competitive Reaction:

    • Add a fixed concentration of the anti-chloroneb primary antibody to all wells.

    • Simultaneously add varying concentrations of either the this compound standard or the potential cross-reacting fungicide to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free fungicide (this compound or cross-reactant) and the coated this compound for binding to the primary antibody.

  • Washing: Wash the plates thoroughly to remove unbound antibodies and fungicides.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the primary antibody that is bound to the coated this compound.

  • Washing: Wash the plates to remove unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of free fungicide in the sample.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • For each potential cross-reactant, plot the absorbance versus its concentration.

    • Determine the IC50 value for this compound and for each test compound.

    • Calculate the percent cross-reactivity as described in the troubleshooting section.

Visualizations

Cross_Reactivity_Workflow cluster_0 Assay Troubleshooting cluster_1 Immunoassay Development A Unexpected High Signal in Assay B Review Structural Similarities (Target vs. This compound) A->B Hypothesize Cross-Reactivity C Perform Cross-Reactivity Test with this compound Standard B->C D Quantify % Cross-Reactivity C->D Positive Result E Correct Experimental Data D->E F Develop this compound-Specific Antibody G Identify Potential Cross-Reactants (FRAC Group 14, Metabolites) F->G H Conduct Comprehensive Cross-Reactivity Study (ELISA) G->H I Calculate IC50 and % Cross-Reactivity H->I J Optimize Assay for Specificity I->J High Cross-Reactivity Observed

Figure 1. Logical workflow for troubleshooting and addressing this compound cross-reactivity in fungicide assays.

Competitive_ELISA_Principle cluster_0 High this compound/Cross-Reactant Concentration cluster_1 Low this compound/Cross-Reactant Concentration Ab1 Antibody Ag_coated1 Coated this compound Ab1->Ag_coated1 Binding Blocked Ag_free1 Free Fungicide (this compound or Cross-Reactant) Ag_free1->Ab1 Binds Result1 Low Signal Ag_coated1->Result1 Leads to Ab2 Antibody Ag_coated2 Coated this compound Ab2->Ag_coated2 Binds Ag_free2 Free Fungicide (Low Concentration) Ag_free2->Ab2 Minimal Binding Result2 High Signal Ag_coated2->Result2 Leads to

Figure 2. Principle of competitive ELISA for detecting this compound and potential cross-reactants.

References

improving the efficiency of chloroneb extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of chloroneb from complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance the efficiency and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) due to co-extracted compounds from the sample matrix.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), ion suppression is common, where co-eluting matrix components interfere with the ionization of this compound in the MS source.[1] Conversely, in Gas Chromatography-Mass Spectrometry (GC-MS), a "matrix-induced signal enhancement" is often observed.[2] This occurs when non-volatile matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of sensitive analytes like this compound and leading to an overestimation of its concentration.[2][3] The extent of these effects depends heavily on the analyte, the complexity of the matrix, the sample preparation method, and the instrument conditions.[4]

Q2: My this compound recovery is consistently low. What are the common causes and how can I improve it?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: The chosen solvent may not be optimal for this compound's polarity or the sample matrix. Optimizing the solvent system, adjusting the sample pH, or using techniques like sonication can improve extraction efficiency.

  • Analyte Loss During Cleanup: The sorbent used in Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) might be too retentive for this compound, leading to its loss during the cleanup step. For example, classical C8 or C18 sorbents can sometimes retain analytes through non-selective hydrophobic interactions.[2] Trying alternative sorbents or adjusting the elution solvent composition can mitigate this.

  • Degradation: this compound may degrade during extraction, especially if harsh conditions (e.g., high temperature, extreme pH) are used.

  • Instrumental Effects: In MS-based methods, signal suppression due to matrix effects can be misinterpreted as low recovery.[5][6]

To improve recovery, consider optimizing each step of your process, from initial extraction to final analysis. Using a validated method like QuEChERS can provide recoveries between 70-120% for a wide range of pesticides.[7][8]

Q3: How do I choose between QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for my samples?

A3: The choice depends on the matrix, the number of samples, and the required level of cleanliness.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is ideal for high-throughput analysis of a wide range of food and agricultural matrices.[7] It is fast and requires low solvent volumes.[9] However, extracts may be less clean compared to SPE.

  • Solid-Phase Extraction (SPE) offers excellent cleanup by using specific sorbents to isolate analytes from complex matrices.[10] It is highly versatile and can be tailored for specific analytes but is generally more time-consuming and expensive than QuEChERS.[11]

  • Liquid-Liquid Extraction (LLE) is a classic method that partitions analytes between two immiscible liquid phases.[10] It can be effective but is often labor-intensive, uses large volumes of organic solvents, and can suffer from issues like emulsion formation.[12]

For most food and soil samples, QuEChERS is a robust starting point. For very complex or dirty matrices, or when extremely low detection limits are required, the superior cleanup of SPE may be necessary.

Q4: What are the best ways to compensate for matrix effects in my quantitative analysis?

A4: The most common and effective method is to use matrix-matched calibration .[3][4] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and samples experience similar signal suppression or enhancement, leading to more accurate quantification.[2] Other strategies include diluting the sample extract to reduce the concentration of interfering matrix components, improving the sample cleanup procedure to remove more interferences, or using an isotopically labeled internal standard for this compound if available.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Possible Cause Recommended Solution
Low Analyte Recovery Inefficient initial extraction from the matrix.Optimize the extraction solvent. For fatty matrices, a mixture like chloroform/methanol may be effective.[13][14] For soils, acetonitrile or methanol-acetone mixtures are common.[5][15] Consider ultrasound-assisted extraction to improve efficiency.[16]
Analyte loss during the cleanup (d-SPE/SPE) step.Select a different sorbent. For fatty matrices, Z-Sep or EMR-Lipid may offer better recovery than traditional C18/PSA combinations.[6][17] Ensure the elution solvent is strong enough to desorb this compound completely from the sorbent.
Incomplete elution from the SPE cartridge.Increase the volume of the elution solvent or use a stronger solvent. Ensure the sorbent does not dry out before elution (for aqueous samples).[18]
Poor Reproducibility (High %RSD) Inconsistent sample homogenization.Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, fine grinding is recommended.[9]
Variability in extraction conditions.Precisely control all parameters, including solvent volumes, extraction times, shaking/vortexing speed, and temperature. Automation can improve consistency.
Matrix effects vary between samples.While matrix-matched calibration helps, significant sample-to-sample variability can still be an issue.[4] Ensure blank matrix used for calibration is truly representative. If not, consider standard addition for critical samples.
Interfering Peaks in Chromatogram Insufficient cleanup of the extract.Add a cleanup step or optimize the existing one. In QuEChERS, use d-SPE sorbents like PSA to remove organic acids and GCB to remove pigments (use GCB with caution as it can adsorb planar pesticides).[17] For SPE, add a wash step with a solvent that removes interferences but not this compound.[10]
Matrix components co-eluting with this compound.Modify the chromatographic conditions (e.g., change the temperature gradient in GC or the mobile phase gradient in LC) to improve separation.[17]
SPE Cartridge Clogging High particulate matter in the sample.Pre-filter or centrifuge the sample extract before loading it onto the SPE cartridge.[18] This is particularly important for surface water and soil extracts.[18]

Method Performance Data

The following tables summarize typical performance data for pesticide extraction methods from various matrices. While data for this compound is limited, these values provide a benchmark for method validation.

Table 1: QuEChERS Method Performance for Pesticides in Various Matrices

MatrixAnalytesRecovery (%)RSD (%)LOQ (µg/kg)
Chicken MuscleMulti-class pesticides71.2 - 118.82.9 - 18.13.0 - 4.9
Dairy Products6 pesticides89 - 1100.5 - 9.52.0
Dry Pet Food (High-Fat)211 pesticides70 - 120 (for 91.9% of analytes)≤ 20< 10
Fruits & Vegetables5 pesticides70 - 120< 2010

Table 2: SPE and LLE Method Performance for Pesticides in Soil & Water

MethodMatrixAnalytesRecovery (%)RSD (%)LOD
SPESurface Water65 pesticides70 - 120< 13.7-
LLE (SLE-DLLME)Soil5 pesticides87 - 1145.5 - 140.0015 - 0.0090 ng/g
LLESoil150 pesticides70.6 - 120< 20-
LSESoil4 pesticides> 89< 8< 4 µg/kg

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction for Food and Soil Matrices

This protocol is a modified version suitable for this compound analysis in moderately complex matrices like vegetables or soil.

1. Sample Extraction: a. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[9] b. Add 10 mL of acetonitrile. If required, add an appropriate volume of internal standard. c. Shake vigorously for 4 minutes using an axial extractor or vortex mixer.[9] d. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[9] e. Immediately shake vigorously for 1 minute to prevent salt agglomeration. f. Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube. b. Add the d-SPE sorbent mixture. For general matrices, use 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). For fatty matrices, add 50 mg C18 sorbent. For pigmented samples, add 7.5-50 mg GCB (Graphitized Carbon Black). c. Vortex for 1 minute. d. Centrifuge at ≥10,000 rpm for 2 minutes. e. The resulting supernatant is ready for GC-MS or LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Water Matrices

This protocol is designed for extracting this compound from water samples, providing a cleaner extract than LLE.

1. Sorbent Selection:

  • A C18 bonded silica or a polymeric sorbent like Oasis HLB is recommended for compounds of intermediate polarity like this compound.[19][20]

2. Cartridge Conditioning: a. Wash the SPE cartridge (e.g., 500 mg C18) with 5 mL of elution solvent (e.g., ethyl acetate or acetone). b. Flush with 5 mL of a conditioning solvent (e.g., methanol). c. Equilibrate the sorbent by passing 5-10 mL of reagent water through the cartridge, ensuring the sorbent bed does not go dry.

3. Sample Loading: a. Pass the water sample (e.g., 100-1000 mL) through the conditioned cartridge at a steady flow rate of 5-10 mL/min.

4. Sorbent Washing & Drying: a. After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences. b. Dry the sorbent bed thoroughly by applying a high vacuum for at least one hour to remove residual water, which is critical for efficient elution with a non-polar solvent.[18]

5. Elution: a. Elute the retained this compound by passing 5-10 mL of a suitable organic solvent (e.g., acetone, ethyl acetate, or a mixture) through the cartridge. b. Collect the eluate. It can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Soil/Sludge Matrices

This protocol describes a basic LLE procedure for complex solid matrices.

1. Sample Preparation: a. Weigh 5-10 g of the homogenized sample into a glass centrifuge tube. b. Add an equal volume of water to create a slurry.

2. Extraction: a. Add 20 mL of a suitable water-immiscible solvent (e.g., dichloromethane or a hexane/acetone mixture). b. Cap the tube and shake vigorously for 20-30 minutes on a mechanical shaker. c. Centrifuge at ~2000 rpm for 10 minutes to separate the layers. If an emulsion forms, add a small amount of NaCl or use gentle agitation to break it.

3. Collection and Concentration: a. Carefully collect the organic layer using a pipette and transfer it to a clean flask. b. Repeat the extraction (step 2) two more times with fresh solvent, combining the organic extracts. c. Dry the combined extract by passing it through a column containing anhydrous sodium sulfate. d. Evaporate the solvent to a small volume (e.g., 1 mL) under a nitrogen stream. The extract is now ready for analysis.[10]

Visualizations

Workflow Diagrams

The following diagrams illustrate the key steps in the QuEChERS and SPE protocols.

QuEChERS_Workflow start Start: Homogenized Sample (10g) extraction 1. Add Acetonitrile (10 mL) & Shake start:s->extraction:n salting_out 2. Add QuEChERS Salts (MgSO4, NaCl, Citrates) extraction:s->salting_out:n centrifuge1 3. Shake & Centrifuge (Phase Separation) salting_out:s->centrifuge1:n d_spe 4. Transfer Aliquot of Supernatant to d-SPE Tube (PSA, C18, etc.) centrifuge1:s->d_spe:n centrifuge2 5. Vortex & Centrifuge d_spe:s->centrifuge2:n final_extract Final Extract Supernatant centrifuge2:s->final_extract:n analysis LC-MS/MS or GC-MS Analysis final_extract:s->analysis:n

Caption: A typical workflow for the QuEChERS extraction method.

SPE_Workflow start Start: Liquid Sample (e.g., Water) step1 1. Condition Cartridge (Solvent Wash) start:s->step1:n step2 2. Equilibrate Cartridge (Reagent Water) step1:s->step2:n step3 3. Load Sample step2:s->step3:n step4 4. Wash Cartridge (Remove Interferences) step3:s->step4:n step5 5. Dry Sorbent (Under Vacuum) step4:s->step5:n step6 6. Elute Analyte (Organic Solvent) step5:s->step6:n final_extract Final Extract step6:s->final_extract:n analysis Concentrate & Analyze final_extract:s->analysis:n

Caption: A standard workflow for Solid-Phase Extraction (SPE).

Logical Relationship Diagram

This decision tree helps in selecting an appropriate extraction method based on sample characteristics.

Method_Selection decision decision method method start Start: Define Sample & Goal q1 High Throughput Needed? start->q1 q2 High Fat/Lipid Content? q1->q2 Yes q3 Very Complex Matrix (e.g., Sludge, Tissue)? q1->q3 No r_quechers Use QuEChERS q2->r_quechers No r_quechers_fat Use QuEChERS with C18 or Z-Sep d-SPE q2->r_quechers_fat Yes r_spe Use Solid-Phase Extraction (SPE) q3->r_spe Yes r_lle Use Liquid-Liquid Extraction (LLE) (Low sample number) q3->r_lle No

Caption: Decision tree for selecting an extraction method.

References

Validation & Comparative

Chloroneb Fungicide: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroneb is a systemic fungicide that has been utilized for the control of various soil-borne and foliar diseases in turfgrass and several crop species. Belonging to the aromatic hydrocarbon class of fungicides, its mode of action involves the inhibition of lipid peroxidation. This guide provides a comparative analysis of this compound's efficacy against key plant pathogens, drawing upon available experimental data. The information is intended to offer researchers and professionals in drug development a clear perspective on its performance relative to other fungicidal agents.

Efficacy of this compound in Turfgrass Disease Management

This compound has historically been used to manage several important diseases in turfgrass, including Pythium blight, brown patch caused by Rhizoctonia solani, and snow mold. Efficacy ratings from various turfgrass disease management reports, which synthesize data from numerous field trials, provide a basis for comparison with other fungicides.

Comparative Efficacy Against Pythium Blight (Pythium aphanidermatum)

Pythium blight is a destructive disease of turfgrass, particularly in hot and humid conditions. This compound has demonstrated efficacy in its control. The following table summarizes the relative performance of this compound and other fungicides based on a comprehensive review of turfgrass disease management reports. Efficacy is rated on a scale of 1 to 4, where 4 represents consistently good to excellent control.

Active IngredientFRAC GroupChemical ClassEfficacy Rating*
This compound 14Aromatic Hydrocarbon2
Mefenoxam4Phenylamide4
Propamocarb28Carbamate3
Cyazofamid21QiI3
Azoxystrobin11Strobilurin2
Fosetyl-AlP07Phosphonate2

*Efficacy ratings are based on a scale of 1 to 4, with 4 being the most effective. Ratings are derived from a compilation of research reports from "Plant Disease Management Reports" and university turfgrass pathology trials.

Comparative Efficacy Against Brown Patch (Rhizoctonia solani)

Brown patch is another prevalent disease in turfgrass that this compound has been used to control. A comparison with other fungicides is presented below.

Active IngredientFRAC GroupChemical ClassEfficacy Rating*
This compound 14Aromatic Hydrocarbon2
Azoxystrobin11Strobilurin4
Pyraclostrobin11Strobilurin4
Flutolanil7SDHI4
Tebuconazole3DMI3
Iprodione2Dicarboximide3
ChlorothalonilM5Chloronitrile3

*Efficacy ratings are based on a scale of 1 to 4, with 4 being the most effective. Ratings are derived from a compilation of research reports from "Plant Disease Management Reports" and university turfgrass pathology trials.

Efficacy of this compound as a Seed Treatment

This compound has also been formulated as a seed treatment for crops like soybeans and cotton to protect against seedling diseases caused by Pythium spp. and Rhizoctonia solani. The following table provides a qualitative efficacy comparison based on data from soybean seedling disease management guides.

Active IngredientPathogenEfficacy Rating
This compound Pythium spp.Poor
Rhizoctonia solaniExcellent
Metalaxyl/MefenoxamPythium spp.Excellent
Rhizoctonia solaniNot Rated
AzoxystrobinPythium spp.Poor
Rhizoctonia solaniVery Good
FludioxonilPythium spp.Not Rated
Rhizoctonia solaniGood

Experimental Protocols

Objective: To evaluate the efficacy of fungicides for the control of a specific turfgrass disease (e.g., Brown Patch).

Experimental Design:

  • Location: Research plots on a university experimental farm or a golf course with a history of the target disease.

  • Turfgrass: A susceptible cultivar of turfgrass (e.g., 'Penncross' creeping bentgrass for dollar spot).

  • Plot Size: Typically 3 ft x 6 ft or similar dimensions.

  • Replication: Treatments are arranged in a randomized complete block design with 3 to 4 replications.

  • Inoculation: If natural inoculum is insufficient, plots may be artificially inoculated with the target pathogen.

  • Fungicide Applications:

    • Fungicides are applied at labeled rates using a CO2-pressurized backpack sprayer.

    • Application volume is typically 1-2 gallons of water per 1000 sq. ft.

    • Applications are initiated preventatively or curatively, depending on the trial's objective.

    • Repeat applications are made at specified intervals (e.g., 14 or 21 days).

  • Data Collection:

    • Disease severity is visually assessed as the percentage of the plot area exhibiting symptoms.

    • Turfgrass quality is rated on a scale of 1 to 9, where 1 is dead turf, 9 is excellent quality, and 6 is considered acceptable.

    • Phytotoxicity is also noted.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a test such as Fisher's Protected LSD (P=0.05).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for a typical fungicide efficacy trial and a simplified representation of a generic fungal signaling pathway that could be targeted by fungicides.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis plot_establishment Plot Establishment (e.g., 3'x6' plots) randomization Randomized Complete Block Design (4 reps) plot_establishment->randomization inoculation Pathogen Inoculation (if necessary) randomization->inoculation fungicide_app Fungicide Application (CO2 Sprayer) inoculation->fungicide_app control_app Untreated Control inoculation->control_app disease_rating Visual Disease Rating (% area affected) fungicide_app->disease_rating control_app->disease_rating quality_rating Turf Quality Rating (1-9 scale) disease_rating->quality_rating stat_analysis Statistical Analysis (ANOVA, LSD) quality_rating->stat_analysis report report stat_analysis->report Generate Report

A typical workflow for a turfgrass fungicide efficacy trial.

signaling_pathway ext_signal External Signal (e.g., Host Cue) receptor Membrane Receptor ext_signal->receptor transduction Signal Transduction Cascade (e.g., Kinase Cascade) receptor->transduction transcription_factor Transcription Factor Activation transduction->transcription_factor fungicide Fungicide Target Site (e.g., Enzyme Inhibition) transduction->fungicide Inhibition gene_expression Pathogenicity Gene Expression transcription_factor->gene_expression virulence Virulence Factor Production & Secretion gene_expression->virulence infection Host Infection virulence->infection

A Comparative Analysis of Chloroneb and Thiophanate-Methyl for Turfgrass Pathogen Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely utilized fungicides in turfgrass management: chloroneb and thiophanate-methyl. The following sections detail their respective modes of action, spectrum of activity against key turfgrass pathogens, and the experimental protocols used to evaluate their efficacy. This analysis is supported by a synthesis of data from turfgrass pathology research to aid in informed decision-making for disease control strategies and future research endeavors.

Fungicide Profile and Mode of Action

This compound and thiophanate-methyl operate through distinct biochemical pathways to control fungal pathogens. Understanding these mechanisms is critical for effective use and resistance management.

This compound: An aromatic hydrocarbon fungicide, this compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 14.[1][2] Its primary mode of action is the inhibition of lipid peroxidation.[1] While sometimes described as a contact fungicide, it possesses systemic properties and is absorbed by the roots.[1][3]

Thiophanate-methyl: This fungicide belongs to the benzimidazole chemical group (FRAC Code 1).[2][4] It is a systemic fungicide that is absorbed by the plant and moves upward through the xylem.[5][6][7] Inside the plant, thiophanate-methyl is metabolized into carbendazim, its active form, which disrupts fungal growth by inhibiting beta-tubulin assembly during mitosis, effectively halting cell division.[5][8]

cluster_1 Fungal Cell This compound This compound Membrane Cell Membrane This compound->Membrane Inhibits Lipid Peroxidation TM Thiophanate-Methyl Tubulin β-tubulin TM->Tubulin Inhibits Assembly Growth Fungal Growth & Proliferation Membrane->Growth Mitosis Mitosis (Cell Division) Tubulin->Mitosis Mitosis->Growth

Caption: Comparative Mode of Action for this compound and Thiophanate-Methyl.

Spectrum of Activity and Efficacy

Both fungicides control a range of turfgrass diseases, but their efficacy varies by pathogen. Thiophanate-methyl generally has a broader spectrum of activity against foliar diseases, while this compound is particularly noted for its effectiveness against Pythium blight and snow mold. Combination products containing both active ingredients are also available to provide a wider range of control.[3][9][10][11]

Pathogen (Disease)This compoundThiophanate-MethylThis compound + Thiophanate-Methyl
Sclerotinia homoeocarpa (Dollar Spot)-Good to Excellent[4]Effective[10][11]
Rhizoctonia solani (Brown Patch)Effective[1]Good to Excellent[4]Effective[10][11]
Pythium aphanidermatum (Pythium Blight)Effective[1]No EfficacyEffective[10][11]
Microdochium nivale (Pink Snow Mold)Effective[1]EffectiveEffective[10][11]
Typhula spp. (Gray Snow Mold)Effective[1]-Effective[11]
Colletotrichum cereale (Anthracnose)-Good to Excellent[6]-
Pyricularia oryzae (Gray Leaf Spot)-Good to Excellent[12]-
Damping-offEffective[1]--

Efficacy ratings are synthesized from multiple turfgrass management publications.[1][4][6][10][11][12] A dash (-) indicates the fungicide is not typically recommended for this disease.

Fungicide Resistance

A critical consideration in fungicide selection is the risk of resistance development.

  • Thiophanate-methyl: As a single-site inhibitor of mitosis, thiophanate-methyl carries a high risk of resistance.[2][6] Resistance in pathogen populations, particularly Sclerotinia homoeocarpa (dollar spot) and Colletotrichum cereale (anthracnose), has been widely documented.[6][13][14][15] To mitigate this, it is crucial to rotate thiophanate-methyl with fungicides from different FRAC groups and to avoid repeated, sequential applications.[6]

  • This compound: There are no significant reports of widespread resistance to this compound.[2]

Start Disease Pressure Detected Decision Select Fungicide Start->Decision TM_App Apply Thiophanate-Methyl (FRAC 1) Decision->TM_App High-Risk Choice Other_App Apply Fungicide from Different FRAC Group (e.g., this compound, FRAC 14) Decision->Other_App Rotation Strategy Tank_Mix Tank-Mix with Multi-Site Fungicide (e.g., Chlorothalonil) Decision->Tank_Mix Broad-Spectrum Strategy Evaluate Evaluate Efficacy TM_App->Evaluate Other_App->Evaluate Tank_Mix->Evaluate Success Disease Controlled Evaluate->Success Fail Control Failure (Potential Resistance) Evaluate->Fail Fail->Decision Re-evaluate Strategy (Avoid FRAC 1)

Caption: Logic for a Fungicide Resistance Management Strategy.

Experimental Protocols for Efficacy Evaluation

Standardized protocols are essential for the objective comparison of fungicide performance. The following outlines a typical methodology for a field-based turfgrass fungicide trial.

1. Trial Establishment:

  • Site Selection: A uniform area of a susceptible turfgrass species (e.g., 'Penncross' creeping bentgrass) is selected.
  • Plot Design: The trial is arranged in a randomized complete block design with 3 to 4 replications per treatment. Plot sizes are typically 3 ft x 10 ft.[16]
  • Maintenance: The turf is maintained at a height and with fertility and irrigation practices that are conducive to disease development (e.g., increased nitrogen and irrigation for brown patch).[16]

2. Pathogen Inoculation (if necessary):

  • For diseases like brown patch or dollar spot, plots may be artificially inoculated with the causal pathogen (R. solani or S. homoeocarpa) grown on a carrier like autoclaved grain to ensure uniform disease pressure.[16]

3. Fungicide Application:

  • Protocols: Detailed protocols are submitted by researchers or manufacturers, specifying the product name, formulation, concentration, and application rate.[17]
  • Application: Treatments are applied using a calibrated CO2-pressurized boom sprayer at a specified carrier volume (e.g., 2 gallons per 1,000 sq. ft.) to ensure thorough foliage coverage.
  • Timing: Applications can be preventive (before symptoms appear) or curative (after a certain disease level is reached, e.g., 30% for curative dollar spot trials).[16][18] Application intervals (e.g., 14 or 21 days) are followed as per the protocol.[3]

4. Data Collection and Analysis:

  • Disease Severity: Plots are visually assessed at regular intervals. Disease severity is typically rated as the percentage of the plot area exhibiting symptoms.[16]

  • Turfgrass Quality: Turf quality is rated on a scale of 1 to 9, where 1 is dead turf, 9 is excellent, and 6 is considered minimally acceptable.

  • Phytotoxicity: Any observed turfgrass injury or discoloration is recorded.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) and means are separated using a test such as Fisher's Least Significant Difference (LSD) to determine statistically significant differences between treatments.

    A Protocol Submission (Rate, Timing, Formulation) B Trial Setup (Randomized Block Design) A->B C Pathogen Inoculation (Ensure Disease Pressure) B->C D Fungicide Application (Calibrated Sprayer) C->D E Data Collection (% Disease, Turf Quality) D->E Weekly Ratings F Statistical Analysis (ANOVA) E->F G Efficacy Report & Publication F->G

    Caption: Standardized Workflow for a Turfgrass Fungicide Efficacy Trial.

References

Comparative Guide to a Novel HPLC-UV Method for Chloroneb Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of chloroneb against a standard Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering insights into the method's performance, supported by experimental data.

Introduction to this compound and its Analysis

Performance Comparison of Analytical Methods

The validation of the new HPLC-UV method was conducted by assessing several key performance parameters as recommended by international guidelines. These parameters include linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[4][5][6] The results are compared with a standard GC-MS method to highlight the performance of the new method.

Quantitative Data Summary

The following tables summarize the performance characteristics of the new HPLC-UV method in comparison to a standard GC-MS method for the quantification of this compound.

Table 1: Linearity and Correlation

ParameterNew HPLC-UV MethodStandard GC-MS Method
Linear Range (µg/mL) 0.1 - 500.05 - 20
Correlation Coefficient (r²) 0.99920.9998
Calibration Curve Equation y = 45872x + 1234y = 98765x + 567

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)HPLC-UV Recovery (%)HPLC-UV RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
0.5 98.52.8102.11.5
5.0 101.21.999.81.1
25.0 99.31.5100.50.9

Table 3: Detection and Quantification Limits

ParameterNew HPLC-UV MethodStandard GC-MS Method
Limit of Detection (LOD) (µg/mL) 0.050.01
Limit of Quantification (LOQ) (µg/mL) 0.150.03

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the standard GC-MS method are provided below.

New HPLC-UV Method Protocol
  • Sample Preparation:

    • A 10 g homogenized sample is weighed into a 50 mL centrifuge tube.

    • 20 mL of acetonitrile is added, and the sample is vortexed for 1 minute.

    • The sample is then placed in an ultrasonic bath for 15 minutes.

    • After ultrasonication, the sample is centrifuged at 4000 rpm for 10 minutes.

    • The supernatant is filtered through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 225 nm.

Standard GC-MS Method Protocol
  • Sample Preparation (QuEChERS Method): [8]

    • A 10 g homogenized sample is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

    • A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.

    • The sample is centrifuged at 4000 rpm for 5 minutes.

    • An aliquot of the supernatant is taken for dispersive solid-phase extraction (d-SPE) cleanup with PSA and MgSO₄.

    • The cleaned extract is filtered through a 0.22 µm filter into a GC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 7890B GC with a 5977A Mass Selective Detector.[9]

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 20°C/min, and held for 5 minutes.

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-350.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the proposed mode of action for this compound.

analytical_method_validation_workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_evaluation Data Analysis & Reporting start Define Analytical Requirements method_selection Select Appropriate Technology (e.g., HPLC, GC) start->method_selection reagent_prep Prepare Standards & Reagents method_selection->reagent_prep linearity Linearity & Range reagent_prep->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision specificity Specificity/Selectivity precision->specificity lod_loq LOD & LOQ Determination specificity->lod_loq system_suitability System Suitability Testing lod_loq->system_suitability data_analysis Analyze Validation Data report Generate Validation Report data_analysis->report system_suitability->data_analysis end Method Approved for Routine Use report->end chloroneb_mode_of_action This compound This compound lipid_peroxidation Lipid Peroxidation This compound->lipid_peroxidation Induces dna_polymerase DNA Polymerase This compound->dna_polymerase Inhibits cell_membrane Fungal Cell Membrane membrane_damage Membrane Damage cell_membrane->membrane_damage Leads to lipid_peroxidation->cell_membrane Affects cell_death Fungal Cell Death membrane_damage->cell_death dna_synthesis Inhibition of DNA Synthesis dna_polymerase->dna_synthesis Blocks dna_synthesis->cell_death

References

No Evidence of Cross-Resistance Between Chloroneb and Benzimidazole Fungicides Due to Distinct Modes of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available literature and fungicide resistance databases indicates no evidence of cross-resistance between the aromatic hydrocarbon fungicide chloroneb and the benzimidazole class of fungicides. This lack of cross-resistance is attributed to their fundamentally different modes of action, targeting distinct cellular processes within fungal pathogens.

Benzimidazole fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Code 1, function by inhibiting the assembly of β-tubulin, a critical protein component of the cytoskeleton involved in mitosis.[1][2] This disruption of cell division is a highly specific mode of action. Resistance to benzimidazoles typically arises from point mutations in the β-tubulin gene, which alter the fungicide's binding site on the protein.[2] Consequently, cross-resistance is commonly observed among different fungicides within the benzimidazole group, as they share the same target site.[2]

In contrast, this compound is classified under FRAC Code 14, a group of aromatic hydrocarbon fungicides.[3][4] Its proposed mechanism of action is lipid peroxidation, which damages cell membranes.[3][5] This mode of action is entirely different from the anti-mitotic activity of benzimidazoles. Due to these distinct targets at the molecular level, a mutation conferring resistance to benzimidazoles would not be expected to affect the efficacy of this compound. The Fungicide Resistance Action Committee (FRAC) states that there is generally no cross-resistance between benzimidazoles and commercial fungicides from other chemical classes.[2]

While direct cross-resistance is not anticipated, it is important for researchers to consider the possibility of multiple resistance. In cases of multiple resistance, a fungal isolate can possess separate resistance mechanisms to different chemical classes of fungicides. However, this is distinct from cross-resistance, where a single resistance mechanism confers resistance to multiple fungicides.

Comparison of this compound and Benzimidazole Fungicides

FeatureThis compoundBenzimidazole Fungicides (e.g., Benomyl, Thiabendazole)
FRAC Code 14[3][4]1[1][2]
Chemical Group Aromatic Hydrocarbon[3][4]Methyl Benzimidazole Carbamates (MBC)[1][2]
Mode of Action Lipid Peroxidation (proposed)[3][5]Inhibition of β-tubulin assembly in mitosis[1][2]
Target Site Cell membranes (proposed)[3][5]β-tubulin protein[1][2]
Resistance Mechanism Not well-defined, but distinct from benzimidazoles.Point mutations in the β-tubulin gene[2]
Cross-Resistance Not observed with benzimidazoles.High degree of cross-resistance within the benzimidazole group.[2]

Experimental Protocols

Determining the sensitivity of fungal isolates to fungicides and assessing cross-resistance involves standardized in vitro assays. A common method is the amended agar medium technique to determine the Effective Concentration (EC50) value, which is the concentration of a fungicide that inhibits fungal growth by 50%.

Protocol for EC50 Determination using Agar Dilution Method
  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of the fungicide (e.g., this compound, benomyl) in a suitable solvent (e.g., acetone, dimethyl sulfoxide).

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave to sterilize.

  • Fungicide Amendment: After the agar has cooled to approximately 50-55°C, add appropriate volumes of the fungicide stock solution to create a series of desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared.

  • Pouring Plates: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions.

  • Calculation of Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration and use probit analysis or non-linear regression to calculate the EC50 value.

To assess cross-resistance, fungal isolates with known resistance to one fungicide (e.g., a benzimidazole-resistant strain) are tested for their sensitivity to the other fungicide (e.g., this compound) using this protocol. The absence of a significant increase in the EC50 value for this compound in the benzimidazole-resistant isolate compared to a sensitive wild-type isolate would confirm the lack of cross-resistance.

Visualizations

Benzimidazole_MoA cluster_fungus Fungal Cell Microtubule_Dynamics Microtubule Dynamics (Cell Division, Transport) Beta_Tubulin β-tubulin protein Beta_Tubulin->Microtubule_Dynamics Polymerization Benzimidazole Benzimidazole Fungicide Benzimidazole->Beta_Tubulin Binds to and inhibits Resistance_Mutation Point Mutation in β-tubulin gene Resistance_Mutation->Beta_Tubulin Alters binding site CrossResistance_Workflow start Start: Fungal Isolates (Resistant & Sensitive) prep_media Prepare Fungicide-Amended and Control Agar Media start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition of Mycelial Growth measure->calculate determine_ec50 Determine EC50 Values (Probit Analysis) calculate->determine_ec50 compare Compare EC50 Values between Resistant and Sensitive Isolates determine_ec50->compare no_cross_resistance Conclusion: No Cross-Resistance compare->no_cross_resistance No significant difference in EC50 for other fungicide cross_resistance Conclusion: Cross-Resistance compare->cross_resistance Significant increase in EC50 for other fungicide

References

Comparative Efficacy of Chloroneb Against Key Fungal Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicide chloroneb with other alternatives, supported by available experimental data. The focus is on its efficacy against various fungal isolates, with a particular emphasis on soil-borne pathogens.

This compound, a systemic fungicide, has historically been used as a seed treatment to protect crops against a range of fungal diseases.[1] Its primary mode of action is the inhibition of DNA polymerization in fungal cells.[2] This guide synthesizes available data to compare its performance with other fungicidal agents.

Efficacy Data Summary

While direct comparative studies of this compound against a wide array of modern fungicides are limited, this section compiles in vitro efficacy data for various fungicides against fungal pathogens that are within this compound's known spectrum of activity, such as Rhizoctonia solani, Pythium spp., and Sclerotium spp. The data is presented as either the half-maximal effective concentration (EC50) or the percentage of mycelial growth inhibition. Lower EC50 values indicate higher efficacy.

Fungal IsolateFungicideActive IngredientEC50 (mg/L)Mycelial Growth Inhibition (%)Concentration (ppm)Reference
Rhizoctonia solaniIprodioneIprodione0.43--[3]
Rhizoctonia solaniThiophanate-methylThiophanate-methyl1.84--[3]
Rhizoctonia solaniProchlorazProchloraz13.84--[3]
Rhizoctonia solaniFluopyramFluopyram430.37--[3]
Rhizoctonia solaniAzoxystrobinAzoxystrobin596.60--[3]
Rhizoctonia solaniTebuconazole 25% ECTebuconazole-100250[4]
Rhizoctonia solaniCarbendazim 12% WPCarbendazim-100250[4]
Rhizoctonia solaniNativoTebuconazole + Trifloxystrobin-10010[5]
Rhizoctonia solaniDhanustanCarbendazim-10010[5]
Rhizoctonia solaniFolicureTebuconazole-100100[5]
Rhizoctonia solaniSaafCarbendazim + Mancozeb-100100[5]
Pythium spp.Orvego + Manfil 80 WPAmetoctradin + Dimethomorph + Mancozeb-100-[6]
Pythium spp.Orvego + Enervin WGAmetoctradin + Dimethomorph + Metiram-100-[6]
Pythium spp.Signum 33WGBoscalid + Pyraclostrobin-87.27-[6]

Experimental Protocols

The following is a detailed methodology for a common in vitro fungicide screening technique used to generate the type of data presented above.

Poisoned Food Technique

This method is widely used to evaluate the in vitro efficacy of fungicides against mycelial growth of fungi.

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized by autoclaving.

  • Fungicide Incorporation: The test fungicide is added to the molten agar at a desired concentration. The fungicide is typically dissolved in a sterile solvent to ensure uniform distribution within the medium. A control set of plates without any fungicide is also prepared.

  • Plating: The agar-fungicide mixture is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungal isolate is placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated at a temperature and duration suitable for the optimal growth of the fungus.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals. The percentage of inhibition of mycelial growth is calculated using the following formula:

    % Inhibition = ((C - T) / C) x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the fungicide-treated plate

  • EC50 Determination: To determine the EC50 value, a range of fungicide concentrations are tested, and the resulting mycelial growth inhibition data is subjected to probit analysis.

Visualizations

Experimental Workflow for In Vitro Fungicide Screening

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_media Prepare & Sterilize Fungal Growth Media poison_media Incorporate Fungicide into Molten Agar (Poisoned Food) prep_media->poison_media prep_fungicide Prepare Fungicide Stock Solutions prep_fungicide->poison_media plate_media Pour Media into Petri Dishes poison_media->plate_media inoculate Inoculate with Fungal Isolate plate_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition & EC50 Values measure->calculate

Caption: Workflow of the poisoned food technique for in vitro fungicide efficacy testing.

Proposed Signaling Pathway of this compound's Mode of Action

G cluster_fungal_cell Fungal Cell This compound This compound CellMembrane Cell Membrane This compound->CellMembrane DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Inhibits DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Catalyzes Cell_Division Cell Division DNA_Replication->Cell_Division Fungal_Growth Fungal Growth Cell_Division->Fungal_Growth

Caption: this compound inhibits fungal growth by targeting and inhibiting DNA polymerase, a key enzyme in DNA replication.

References

Comparative Transcriptomics of Fungi Treated with Chloroneb: A Methodological and Data Visualization Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible datasets from comparative transcriptomic studies on fungi treated specifically with chloroneb are not available. Therefore, this guide presents a hypothetical comparison to serve as a framework for researchers designing such studies. The data, pathways, and specific gene responses are illustrative and based on the known fungicidal mechanisms of this compound and general fungal stress responses.

This compound is a systemic fungicide known to disrupt fungal growth, primarily through the inhibition of lipid peroxidation and potentially DNA synthesis. Understanding the transcriptomic landscape of susceptible versus resistant fungal species in response to this compound can provide invaluable insights into its precise mode of action and the mechanisms of fungal resistance. This guide outlines a potential comparative study between a hypothetical this compound-susceptible fungus, Fungus susceptibilis, and a resistant counterpart, Fungus resistens.

Data Presentation: Hypothetical Comparative Gene Expression

The following table summarizes hypothetical quantitative data on differentially expressed genes (DEGs) in F. susceptibilis and F. resistens after treatment with a sub-lethal dose of this compound. The selection of these hypothetical genes is based on this compound's proposed mechanisms of action.

Gene CategoryGene (Hypothetical)FunctionF. susceptibilis (Log2 Fold Change)F. resistens (Log2 Fold Change)
Oxidative Stress Response cat1Catalase+3.5+1.2
sod2Superoxide dismutase+4.1+1.8
gpx1Glutathione peroxidase+3.8+1.5
Lipid Metabolism erg11Ergosterol biosynthesis-2.9-0.5
fasNFatty acid synthase-3.2-0.8
DNA Repair rad51DNA repair protein+5.0+0.9
polQDNA polymerase-4.5-0.2
Detoxification & Efflux abc1ABC transporter+1.5+6.8
gst3Glutathione S-transferase+2.0+5.5

Experimental Protocols

A detailed methodology is crucial for reproducible transcriptomic studies. The following protocol outlines a standard RNA-Seq workflow for this hypothetical comparative analysis.

1. Fungal Strains and Culture Conditions:

  • Fungus susceptibilis (e.g., a wild-type strain) and Fungus resistens (e.g., a known resistant isolate) would be used.

  • Cultures would be grown in a suitable liquid medium (e.g., Potato Dextrose Broth) at an optimal temperature (e.g., 25°C) with shaking until they reach the mid-logarithmic growth phase.

2. This compound Treatment:

  • A stock solution of this compound would be prepared in a suitable solvent (e.g., DMSO).

  • The fungal cultures would be treated with a pre-determined sub-lethal concentration of this compound (e.g., EC50 value for the susceptible strain). Control cultures would be treated with the same volume of the solvent.

  • Samples (mycelia) would be harvested at specific time points post-treatment (e.g., 1, 4, and 12 hours) by vacuum filtration. Three biological replicates for each condition and time point are essential.

3. RNA Extraction and Quality Control:

  • Total RNA would be extracted from the harvested mycelia using a standard protocol (e.g., TRIzol reagent or a commercial kit).

  • The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

4. Library Preparation and Sequencing:

  • mRNA would be enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA would be fragmented, and first-strand cDNA would be synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.

  • The resulting double-stranded cDNA would be end-repaired, A-tailed, and ligated with sequencing adapters.

  • The ligated products would be PCR amplified to create the final cDNA libraries.

  • The quality of the libraries would be assessed, and they would be sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

5. Bioinformatic Analysis:

  • The raw sequencing reads would be quality-checked and trimmed to remove low-quality bases and adapter sequences.

  • The clean reads would be aligned to the respective reference genomes of F. susceptibilis and F. resistens.

  • Gene expression levels would be quantified (e.g., as Transcripts Per Million - TPM).

  • Differential gene expression analysis would be performed between this compound-treated and control samples for each species and between the two species.

  • Genes with a significant change in expression (e.g., |log2(Fold Change)| > 1 and p-adj < 0.05) would be identified as DEGs.

  • Functional annotation and pathway enrichment analysis (e.g., GO and KEGG) of the DEGs would be conducted to interpret their biological significance.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the experimental workflow.

Chloroneb_Response_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ergosterol Ergosterol Synthesis This compound->Ergosterol Impacts Efflux Efflux Pump (abc1) This compound->Efflux Upregulates in Resistant Strains DNA_Syn DNA Synthesis Inhibition This compound->DNA_Syn Inhibits LipidPerox Lipid Peroxidation Membrane->LipidPerox Induces ROS Increased ROS LipidPerox->ROS Generates OxStressResponse Oxidative Stress Response Genes (cat1, sod2, gpx1) ROS->OxStressResponse Activates Detox Detoxification (gst3) ROS->Detox Induces DNA_Repair DNA Repair Mechanisms (rad51) DNA_Syn->DNA_Repair Triggers

Caption: Hypothetical signaling cascade in a fungal cell responding to this compound.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture 1. Fungal Culture (F. susceptibilis & F. resistens) Treatment 2. This compound Treatment (Control vs. Treated) Culture->Treatment Sampling 3. Sample Collection (Time points) Treatment->Sampling RNA_Extraction 4. RNA Extraction & QC Sampling->RNA_Extraction Library_Prep 5. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing QC_Trim 7. Read Quality Control & Trimming Sequencing->QC_Trim Alignment 8. Alignment to Reference Genome QC_Trim->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEG_Analysis 10. Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis 11. Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Validating the Systemic Properties of Chloroneb in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemic properties of the fungicide chloroneb with other alternatives, supported by available experimental data. The information is intended to assist researchers and professionals in understanding the uptake, translocation, and mode of action of this compound in plants.

Introduction to this compound's Systemic Action

This compound is a systemic fungicide that is primarily absorbed by the roots and translocated to other parts of the plant.[1][2] Its fungicidal activity is attributed to the specific inhibition of DNA polymerization in target fungi.[1] This systemic nature allows this compound to provide protection against certain soil-borne pathogens.

Comparative Data on Systemic Properties

Table 1: Qualitative Comparison of Systemic Fungicide Properties

FeatureThis compoundThiophanate-MethylPropamocarb Hydrochloride
Primary Uptake Route Roots[2]Roots and leaves[3]Roots and leaves[4]
Translocation Direction Primarily acropetal (upward)[3]Acropetal (upward)[3]Acropetal (upward)[4]
Distribution in Plant Tends to localize in lower hypocotyls and roots in soybeans.[3]Translocated to various plant parts, including new growth.[3]Rapidly taken up and translocated throughout the plant.[4]
Primary Pathogens Controlled Rhizoctonia solani, Pythium spp.Broad spectrum, including leaf spots, blights, and root rots.Oomycete fungi, such as Pythium and Phytophthora species.[4]
Mode of Action Inhibition of DNA polymerization.[1]Metabolizes to carbendazim, which disrupts fungal mitosis.Inhibits the synthesis of phospholipids and fatty acids.

Experimental Protocols

The validation of this compound's systemic properties has historically relied on radiotracer studies. The following protocol outlines a general methodology for assessing the uptake and translocation of a fungicide like this compound in plants using a radiolabeled compound (e.g., ¹⁴C-chloroneb).

Protocol: Assessing Fungicide Uptake and Translocation Using Radiolabeling

1. Plant Material and Growth Conditions:

  • Select healthy, uniform seedlings of the target plant species (e.g., cotton, bean, soybean).
  • Grow seedlings in a controlled environment (e.g., growth chamber or greenhouse) in a suitable medium such as sand, vermiculite, or hydroponic solution to allow for easy application and recovery of the radiolabeled fungicide.

2. Application of Radiolabeled Fungicide:

  • Synthesize or procure a radiolabeled version of the fungicide (e.g., ¹⁴C-chloroneb).
  • Apply a known concentration and radioactivity of the labeled fungicide to the root zone of the seedlings. This can be done by adding it to the hydroponic solution or by drenching the soil/vermiculite.

3. Incubation and Sampling:

  • Allow the plants to grow for a predetermined period (e.g., 24, 48, 72 hours) after the application of the radiolabeled fungicide.
  • At each time point, harvest a subset of the plants.
  • Carefully wash the roots to remove any unabsorbed fungicide from the root surface.
  • Dissect the plants into different parts: roots, hypocotyl/stem, cotyledons, and leaves.

4. Quantification of Radioactivity:

  • Liquid Scintillation Counting (LSC):
  • Dry and weigh each plant part.
  • Combust the dried plant tissue in a sample oxidizer to convert the ¹⁴C to ¹⁴CO₂.
  • Trap the ¹⁴CO₂ in a suitable scintillation cocktail.
  • Measure the radioactivity (in disintegrations per minute, DPM) of each sample using a liquid scintillation counter.
  • Calculate the amount of fungicide in each plant part based on the specific activity of the applied radiolabeled compound.
  • Autoradiography:
  • Press the whole plant or individual plant parts onto X-ray film.
  • Expose the film for a sufficient period to create an image of the distribution of the radiolabeled fungicide.
  • Develop the film to visualize the areas where the fungicide has accumulated.

5. Data Analysis:

  • Calculate the percentage of the total applied radioactivity that was taken up by the plant.
  • Determine the percentage of the absorbed radioactivity that was translocated to each plant part (roots, stem, leaves).
  • Analyze the autoradiographs to visualize the spatial distribution of the fungicide within the plant tissues.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for validating the systemic properties of a fungicide using radiolabeling techniques.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results plant_prep Plant Seedling Preparation application Application to Root Zone plant_prep->application radio_prep Radiolabeled Fungicide (e.g., 14C-Chloroneb) Preparation radio_prep->application incubation Plant Incubation application->incubation harvest Harvesting & Sectioning (Roots, Stem, Leaves) incubation->harvest lsc Liquid Scintillation Counting (Quantitative) harvest->lsc autorad Autoradiography (Qualitative/Spatial) harvest->autorad quant_data Quantitative Data (% Uptake, % Translocation) lsc->quant_data visual_data Visual Distribution Map autorad->visual_data

Fig. 1: Experimental workflow for fungicide systemic property validation.
Signaling Pathway: Mode of Action of this compound

The primary mode of action of this compound is the inhibition of DNA polymerization in susceptible fungi, such as Rhizoctonia solani. The following diagram provides a simplified representation of this inhibitory action at the cellular level.

G cluster_fungus Fungal Cell (e.g., Rhizoctonia solani) This compound This compound uptake Cellular Uptake This compound->uptake dna_poly DNA Polymerase inhibition Inhibition uptake->inhibition dna_rep DNA Replication dna_poly->dna_rep Catalyzes cell_division Cell Division & Growth dna_rep->cell_division inhibition->dna_poly

Fig. 2: Simplified mode of action of this compound in a fungal cell.

References

Safety Operating Guide

Navigating the Safe Disposal of Chloroneb: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling chloroneb, a fungicide with notable environmental persistence, adherence to proper disposal protocols is not merely a regulatory compliance issue but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and effective disposal of this compound and its associated waste materials.

Core Principles of this compound Waste Management

Given that this compound is classified as toxic to aquatic life with long-lasting effects, the primary goal of its disposal is to prevent environmental contamination.[1] Under no circumstances should this compound or its containers be disposed of in standard waste streams or allowed to enter sewer systems or waterways.[1] All disposal activities must comply with local, regional, and national regulations.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on the nature of the waste—whether it is unused product, an empty container, or material contaminated by a spill.

1. Unused or Unwanted this compound Product

Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[2] For unwanted products, it is advisable to contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3] These entities are equipped to handle and transport hazardous materials to appropriate disposal facilities, which will likely employ high-temperature incineration to ensure complete destruction.[4]

For households with leftover garden fungicides containing this compound, using up the product as intended is a primary recommendation. If that is not possible, taking the product to a local household hazardous waste collection center is the proper disposal method.[5][6]

2. Management of Empty this compound Containers

Properly cleaned pesticide containers may be eligible for recycling programs or disposal in a sanitary landfill, depending on local regulations.[2]

  • Triple Rinsing Procedure: Empty containers must be thoroughly decontaminated, a process commonly known as triple rinsing.[7]

    • Empty the remaining contents into the application equipment or a mix tank, allowing it to drain for an additional 10-30 seconds after the flow has slowed to a drip.[2][7]

    • Fill the container approximately one-quarter full with water or an appropriate solvent, then securely recap it.[2][7]

    • Shake the container vigorously for at least 30 seconds.[7]

    • Pour the rinsate (the rinse water) into the application equipment or a designated collection vessel for later disposal as hazardous waste. Allow the container to drain for another 10-30 seconds.[2][7]

    • Repeat this rinsing process two more times.[7]

  • Final Disposal: Once triple-rinsed, puncture the container to prevent reuse.[2] Depending on local and national programs, such as drumMUSTER, cleaned containers may be recyclable.[7] Otherwise, they may be disposed of in a sanitary landfill if permitted by local authorities.[2]

3. Spill and Contamination Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Containment: Stop the source of the spill if it is safe to do so. For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[8][9]

  • Cleanup: Carefully collect the absorbed material and any contaminated soil or personal protective equipment (PPE) and place it into a clearly labeled, sealable container for hazardous waste.[8][9]

  • Decontamination: Flush the area with water, collecting the contaminated water for disposal as hazardous waste.[1] Ensure adequate ventilation during cleanup.[1]

  • Reporting: Report the spill to the appropriate institutional or local authorities.[1][9]

Quantitative Data for Disposal

At present, publicly available regulatory documents do not specify universal quantitative thresholds (e.g., concentration limits) that dictate different disposal methods for this compound. The prevailing guideline is that any amount of this compound waste should be treated as hazardous. The following table summarizes key disposal parameters.

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Expired Product Transfer to a licensed hazardous waste disposal facility.Do not mix with other chemicals unless instructed by a waste disposal professional. Keep in the original, labeled container where possible.[6]
Empty Containers Triple-rinse, puncture to prevent reuse, and then dispose of via a designated recycling program (if available) or as solid waste, per local regulations.[2][7]The rinsate generated during cleaning is considered hazardous waste and must be collected and disposed of accordingly.[7]
Spill Cleanup Materials Collect in a sealed, labeled container and manage as hazardous waste.Use appropriate PPE during cleanup. Prevent contaminated materials from entering drains or waterways.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not commonly cited in safety and disposal literature, the guidelines provided are based on established principles of hazardous waste management. The triple-rinsing procedure, for instance, is a standardized method validated by environmental protection agencies to ensure that pesticide containers are sufficiently decontaminated to no longer be considered hazardous waste.[7] The efficacy of incineration for destroying organochlorine pesticides like this compound is also a well-established industrial practice.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Chloroneb_Disposal_Workflow start Identify this compound Waste waste_type What is the type of waste? start->waste_type unused_product Unused/Expired Product waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container spill_material Spill Cleanup Material waste_type->spill_material Spill contact_ehs Contact Environmental Health & Safety (EH&S) for pickup unused_product->contact_ehs triple_rinse Is the container triple-rinsed? empty_container->triple_rinse collect_spill Collect all contaminated materials in a sealed, labeled container spill_material->collect_spill hazardous_waste Dispose as Hazardous Waste via Licensed Contractor contact_ehs->hazardous_waste perform_rinse Perform Triple-Rinse Procedure triple_rinse->perform_rinse No puncture_container Puncture container to prevent reuse triple_rinse->puncture_container Yes collect_rinsate Collect Rinsate as Hazardous Waste perform_rinse->collect_rinsate collect_rinsate->triple_rinse recycle_landfill Recycle or dispose in sanitary landfill per local regulations puncture_container->recycle_landfill collect_spill->contact_ehs

Caption: Decision workflow for the safe disposal of different types of this compound waste.

References

Essential Safety and Logistics for Handling Chloroneb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling fungicides like Chloroneb. This guide provides immediate, essential information on the personal protective equipment (PPE) required for handling this compound, along with detailed operational and disposal plans to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE) for this compound
PPE ComponentSpecificationRationale & Citation
Gloves Type: Nitrile or Butyl RubberThickness: ≥ 14 mils (reusable)Provides good chemical resistance for handling pesticides. Thicker gloves offer better protection against tears and permeation.[1]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust. A face shield can be worn over goggles for enhanced protection.
Respiratory Protection NIOSH-approved respirator with an Organic Vapor (OV) cartridge and a P100 particulate filterThis compound is a solid that can be an inhalation hazard. An OV cartridge is recommended for chlorinated compounds, and a P100 filter provides the highest level of particulate filtration.[2][3][4]
Protective Clothing Chemical-resistant suit or coveralls worn over regular work clothesProvides full-body protection from potential contamination.
Footwear Chemical-resistant bootsProtects feet from spills.

Experimental Protocols & Methodologies

Due to the hazardous nature of this compound, direct experimental testing of PPE by end-users is not recommended. The selection of appropriate PPE should be based on manufacturers' specifications, safety data sheets, and general chemical safety guidelines. The information provided in this guide is synthesized from established safety protocols for handling pesticides.

Procedural Guidance: Handling and Disposal Workflow

The following diagram illustrates the step-by-step workflow for safely handling this compound and disposing of the associated waste.

Chloroneb_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_disposal Waste Disposal prep_ppe 1. Select Appropriate PPE (Refer to Table) don_ppe 2. Don PPE Correctly prep_ppe->don_ppe prep_work_area 3. Prepare Work Area (Ensure proper ventilation) don_ppe->prep_work_area weigh_transfer 4. Weigh and Transfer this compound (Use a chemical fume hood) prep_work_area->weigh_transfer Proceed to handling conduct_experiment 5. Conduct Experiment weigh_transfer->conduct_experiment dispose_chem_waste 6. Dispose of Chemical Waste (Follow RCRA guidelines) conduct_experiment->dispose_chem_waste Proceed to disposal decontaminate_ppe 7. Decontaminate Reusable PPE dispose_chem_waste->decontaminate_ppe doff_ppe 8. Doff PPE Correctly decontaminate_ppe->doff_ppe dispose_disposable_ppe 9. Dispose of Contaminated Disposable PPE doff_ppe->dispose_disposable_ppe

Caption: Workflow for safe handling and disposal of this compound.

Operational and Disposal Plans

Donning and Doffing of PPE

Donning Sequence:

  • Outer Garments: Put on the chemical-resistant suit or coveralls.

  • Respirator: Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the suit.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Outer Garments: Remove the chemical-resistant suit, rolling it down and away from the body.

  • Eye Protection: Remove goggles or face shield.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated Materials

This compound Waste:

  • This compound is regulated as a pesticide and its disposal is governed by the Resource Conservation and Recovery Act (RCRA).[5]

  • All waste containing this compound should be collected in a designated, labeled, and sealed container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on hazardous waste pickup and disposal.

  • Never dispose of this compound down the drain or in regular trash.[5]

Contaminated PPE:

  • Disposable PPE: Any single-use items such as disposable gloves or coveralls that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.

  • Reusable PPE: Reusable items like respirators, face shields, and chemical-resistant boots should be decontaminated according to the manufacturer's instructions before being stored for reuse. If decontamination is not possible, they should be disposed of as hazardous waste.

By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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